molecular formula C7H6ClNO2 B2695250 2-Chloro-5-hydroxybenzamide CAS No. 312313-04-5

2-Chloro-5-hydroxybenzamide

Cat. No.: B2695250
CAS No.: 312313-04-5
M. Wt: 171.58
InChI Key: ZWIJNHPNOWLALN-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzamide (CAS 312313-04-5) is a high-purity chemical reagent with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol. This benzamide derivative is characterized by a hydroxy substitution at the 5-position and a chloro substitution at the 2-position of the benzene ring . As a building block in organic synthesis and medicinal chemistry research, it serves as a key intermediate for developing novel pharmacologically active compounds. Scientific literature highlights that structurally similar salicylamide derivatives, specifically substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, have been investigated as potent inhibitors of respiratory syncytial virus (RSV) replication . These related compounds have shown promise in not only suppressing viral replication but also modulating RSV-induced inflammatory responses by inhibiting IRF3 and NF-κB pathway activation . This dual mechanism of action makes this chemical class a valuable scaffold for antiviral and anti-inflammatory research. Researchers utilize this compound strictly for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be administered to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIJNHPNOWLALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Predicted Spectroscopic Profile of 2-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Chloro-5-hydroxybenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The presence of a chlorine atom, a hydroxyl group, and a benzamide moiety suggests potential for diverse pharmacological activities. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, identification, and characterization in research and development settings.

This technical guide presents a detailed, predicted analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are derived from a comparative analysis of experimentally obtained data for structurally similar compounds, including 5-Chloro-2-hydroxybenzamide, 2-Chloro-5-nitrobenzamide, and 2-Chloro-5-hydroxybenzaldehyde.

Chemical Structure and Predicted Spectroscopic Overview

The chemical structure of this compound forms the basis for all spectroscopic predictions.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the chloro, hydroxyl, and amide substituents.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.5 - 10.5Singlet (broad)1HOH
~7.5 - 8.5Singlet (broad)2HNH₂
~7.4Doublet1HAr-H
~7.2Doublet of doublets1HAr-H
~7.0Doublet1HAr-H

Expertise & Experience: The broadness of the OH and NH₂ signals is due to hydrogen bonding and exchange with the solvent. The aromatic protons will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with neighboring protons. The exact chemical shifts will be solvent-dependent.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~168C=O (amide)
~155C-OH
~132C-Cl
~130Ar-C
~125Ar-C
~120Ar-C
~118Ar-C

Trustworthiness: The prediction of the carbonyl carbon at a downfield shift of ~168 ppm is a reliable indicator of the amide functional group. The carbon attached to the hydroxyl group is also expected to be significantly downfield.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O, and C-Cl bonds.

Predicted Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3200 (broad)O-H stretchPhenolic -OH
3350 and 3180 (two bands)N-H stretchAmide (-NH₂)
~1660C=O stretch (Amide I)Amide
~1600N-H bend (Amide II)Amide
1600 - 1450C=C stretchAromatic ring
~1250C-O stretchPhenol
~750C-Cl stretchAryl chloride

Authoritative Grounding: The presence of two distinct N-H stretching bands is characteristic of a primary amide. The broad O-H stretching band is indicative of hydrogen bonding.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted m/z Interpretation
171/173[M]⁺, Molecular ion (isotopic pattern due to ³⁵Cl and ³⁷Cl)
155/157[M - NH₂]⁺
127/129[M - NH₂ - CO]⁺
99[M - NH₂ - CO - Cl]⁺
92[C₆H₄O]⁺

Expertise & Experience: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 for all chlorine-containing fragments. The fragmentation pathway is likely initiated by the loss of the amide group followed by the loss of carbon monoxide.

Predicted Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ m/z 171/173 F1 [M - NH₂]⁺ m/z 155/157 M->F1 - NH₂ F2 [M - NH₂ - CO]⁺ m/z 127/129 F1->F2 - CO F3 [C₆H₄O]⁺ m/z 92 F2->F3 - Cl

Figure 2: Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

This guide provides a detailed, predicted spectroscopic profile of this compound based on established principles and comparative analysis of related compounds. While these predictions offer a robust framework for the identification and characterization of this molecule, experimental verification is essential. The provided protocols outline the standard methodologies for acquiring the necessary experimental data. This information serves as a valuable resource for researchers engaged in the synthesis, purification, and analysis of this compound and its derivatives.

References

  • PubChem. 5-Chloro-2-hydroxybenzamide. [Link]

  • PubChem. 2-Chloro-5-nitrobenzamide. [Link]

  • PubChem. 2-Chloro-5-hydroxybenzaldehyde. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Navigating the Solubility Landscape of 2-Chloro-5-hydroxybenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of 2-Chloro-5-hydroxybenzamide

Introduction: The Critical Role of Solubility in the Application of this compound

This compound, a halogenated derivative of salicylamide, is a compound of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility, a critical physicochemical property that governs its behavior in various systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of this compound in different solvents is paramount for a range of applications, from designing synthetic routes and purification strategies to formulating therapeutic agents and fabricating advanced materials.

This technical guide provides a detailed exploration of the solubility of this compound. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of chemical structure and solubility, drawing on data from closely related analogs to provide a robust predictive framework. Furthermore, it outlines a comprehensive, self-validating experimental protocol for researchers to determine the solubility of this compound in their own laboratories, ensuring the generation of reliable and reproducible data.

Physicochemical Properties: The Molecular Basis of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. An analysis of the physicochemical properties of this compound and its structural analogs provides a foundation for understanding its solubility profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3*Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₇H₆ClNO₂171.582.422
5-Chloro-2-hydroxybenzoic acidC₇H₅ClO₃172.561.823
Salicylamide (2-Hydroxybenzamide)C₇H₇NO₂137.141.322
2-Hydroxybenzoic acid (Salicylic Acid)C₇H₆O₃138.122.323

*XLogP3 is a computed measure of lipophilicity. A higher value indicates lower water solubility.

The structure of this compound features several key functional groups that influence its solubility:

  • Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the compound's lipophilicity.

  • Hydroxyl (-OH) and Amide (-CONH₂) Groups: These groups are capable of forming hydrogen bonds, which are crucial for solubility in polar protic solvents like water and alcohols. The amide group, in particular, can act as both a hydrogen bond donor and acceptor.

  • Chloro (-Cl) Group: The electronegative chlorine atom introduces a dipole moment and increases the overall molecular weight and size, which can impact solubility. Its presence also contributes to the molecule's lipophilicity.

Based on these features, a qualitative prediction of solubility can be made. The presence of hydrogen-bonding groups suggests some solubility in polar solvents. However, the chlorinated aromatic ring points towards a degree of lipophilicity, which would favor solubility in less polar organic solvents. The XLogP3 value of 2.4 for this compound, which is higher than that of salicylamide, suggests that it is likely to be less soluble in water than its non-chlorinated counterpart.

Solubility Profile: A Predictive Analysis

Aqueous Solubility

The parent compound, salicylamide, is described as being soluble in hot water.[1] The introduction of a chlorine atom in this compound is expected to decrease its aqueous solubility due to the increase in molecular weight and lipophilicity. Therefore, it is predicted to be sparingly soluble in cold water. The pH of the aqueous medium will also significantly influence solubility. In alkaline conditions, the phenolic hydroxyl group can deprotonate to form a more soluble phenoxide salt.

Organic Solvent Solubility

The solubility of related compounds provides valuable insights into the expected behavior of this compound in organic solvents.

  • Polar Protic Solvents: Salicylic acid, a close analog, shows good solubility in alcohols like methanol and ethanol.[2] Given the presence of hydrogen-bonding groups in this compound, it is expected to exhibit moderate to good solubility in polar protic solvents such as methanol, ethanol, and isopropanol .

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for a wide range of organic molecules due to their high polarity and ability to accept hydrogen bonds.[3] It is highly probable that this compound will be readily soluble in these solvents. For instance, the related 5-Chloro-2-hydroxybenzoic acid is reported to be highly soluble in DMSO (≥ 200 mg/mL).[4]

  • Less Polar and Nonpolar Solvents: Salicylamide is soluble in chloroform and ether.[1] This suggests that this compound may also exhibit some solubility in chlorinated solvents like dichloromethane and chloroform , as well as in ethers like tetrahydrofuran (THF) . Its solubility in nonpolar solvents such as hexane and toluene is expected to be low.

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following gravimetric method is a robust and widely accepted approach.

Materials
  • This compound (analytical grade)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 20 mL)

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

  • Desiccator

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven can be used for more sensitive compounds or high-boiling point solvents.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent used.

Causality and Self-Validation
  • Why excess solid? To ensure the solution is truly saturated and at equilibrium.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

  • Why pre-warmed syringe? To prevent the solute from crystallizing out of the saturated solution during transfer, which would lead to an underestimation of solubility.

  • Why filtration? To ensure that only the dissolved solute is weighed, providing an accurate measurement of solubility.

  • Why desiccation after drying? To prevent the dried solute from absorbing atmospheric moisture, which would lead to an overestimation of its mass.

By performing the experiment in triplicate and ensuring a low standard deviation, the protocol becomes self-validating, demonstrating the reliability of the obtained solubility data.

Visualization of Key Concepts

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound based on the desired application.

Solvent_Selection_Workflow start Define Application Requirement dissolution Complete Dissolution Required? start->dissolution crystallization Crystallization / Purification? dissolution->crystallization No high_solubility High Solubility Solvents (e.g., DMSO, DMF) dissolution->high_solubility Yes moderate_solubility Moderate Solubility Solvents (e.g., Alcohols, THF) crystallization->moderate_solubility No binary_mixture Consider Binary Solvent System (e.g., Ethanol/Water) crystallization->binary_mixture Yes end Optimized Solvent System high_solubility->end moderate_solubility->end poor_solubility Poor / Anti-Solvents (e.g., Water, Hexane) poor_solubility->binary_mixture binary_mixture->poor_solubility binary_mixture->end

Caption: A decision-making workflow for solvent selection for this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental determination of solubility.

Experimental_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (24-48 hours) A->B C 3. Settle and Withdraw Supernatant B->C D 4. Filter through 0.45 µm Syringe Filter C->D E 5. Evaporate Solvent from Known Volume D->E F 6. Dry Residue and Weigh E->F G 7. Calculate Solubility (e.g., mg/mL) F->G

Caption: A stepwise workflow for the gravimetric determination of solubility.

Conclusion

While direct, quantitative solubility data for this compound remains to be extensively published, a robust understanding of its likely solubility profile can be established through the analysis of its chemical structure and comparison with well-characterized analogs. It is predicted to be sparingly soluble in water and highly soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols. For applications requiring precise solubility values, the detailed and self-validating experimental protocol provided in this guide offers a reliable method for generating this critical data in a laboratory setting. This knowledge is indispensable for the effective utilization of this compound in research and development, enabling informed decisions in synthesis, purification, formulation, and material design.

References

  • PubChem. 5-Chloro-2-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-5-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Rishabh Metal & Chemicals. Salicylamide. [Link]

  • PubChem. Salicylamide. National Center for Biotechnology Information. [Link]

  • Fakhree, M. A. A., et al. (2010). Solubility of Salicylic Acid in Water, Ethanol, Propan-1-ol, Propan-2-ol, and Acetone at Different Temperatures. Journal of Chemical & Engineering Data, 55(5), 1953-1956. [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the potential therapeutic targets of 2-Chloro-5-hydroxybenzamide, a compound of interest in contemporary drug discovery. Drawing upon evidence from structurally related molecules and established pharmacological principles, we will delve into promising avenues for its application in antiviral, antimicrobial, anti-inflammatory, and metabolic disease contexts. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic utility of this compound.

Introduction to this compound

This compound belongs to the salicylamide class of compounds, characterized by a benzamide ring substituted with a hydroxyl group. Salicylamides, including the parent compound salicylamide (2-hydroxybenzamide), have a long history as analgesic and antipyretic agents[1][2]. Their mechanisms of action often involve the inhibition of cyclooxygenase (COX) enzymes and UDP-glucuronosyltransferase[1][3]. The addition of a chloro group at the 2-position and a hydroxyl group at the 5-position of the benzamide scaffold in this compound suggests the potential for novel pharmacological activities and therapeutic applications. This guide will systematically explore these possibilities.

Potential Therapeutic Target Areas

Based on the pharmacological activities of its derivatives and structurally similar compounds, this compound is postulated to have several potential therapeutic targets. These include viral proteins and host inflammatory pathways, bacterial enzymes, sirtuins, and G-protein coupled receptors.

Antiviral Therapy: Targeting Respiratory Syncytial Virus (RSV)

Mechanistic Rationale: A significant breakthrough in the therapeutic potential of salicylamide derivatives was the discovery that N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide potently inhibits Respiratory Syncytial Virus (RSV) replication[4]. This derivative not only suppresses viral replication but also mitigates the associated inflammatory response by inhibiting the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB)[4]. Given the structural similarity, it is plausible that this compound could exert similar antiviral and anti-inflammatory effects.

Proposed Signaling Pathway Inhibition:

RSV_Inflammation_Pathway RSV RSV Infection Viral_Replication Viral Replication RSV->Viral_Replication IRF3_Activation IRF3 Activation RSV->IRF3_Activation NFkB_Activation NF-κB Activation RSV->NFkB_Activation Cytokines Pro-inflammatory Cytokines/Chemokines IRF3_Activation->Cytokines NFkB_Activation->Cytokines Compound 2-Chloro-5- hydroxybenzamide (Proposed) Compound->Viral_Replication Inhibits Compound->IRF3_Activation Inhibits Compound->NFkB_Activation Inhibits

Caption: Proposed inhibition of RSV replication and associated inflammatory pathways by this compound.

Experimental Validation Workflow:

Objective: To determine the anti-RSV activity of this compound.

Protocol:

  • Cell Culture: Maintain human epithelial cell lines (e.g., A549 or HEp-2) in appropriate culture medium.

  • Cytotoxicity Assay:

    • Seed cells in a 96-well plate and treat with serial dilutions of this compound for 24-48 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay to determine the non-toxic concentration range.

  • Viral Titer Reduction Assay:

    • Infect cells with RSV at a known multiplicity of infection (MOI).

    • After viral adsorption, remove the inoculum and add a medium containing non-toxic concentrations of the compound.

    • Incubate for 48-72 hours.

    • Harvest the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

  • Mechanism of Action Studies:

    • Western Blot: Analyze the phosphorylation status of IRF3 and the p65 subunit of NF-κB in infected and treated cell lysates.

    • RT-qPCR: Quantify the expression of RSV genes and host pro-inflammatory cytokine genes (e.g., IL-6, TNF-α).

Antiviral_Workflow Start Start Cytotoxicity 1. Cytotoxicity Assay (MTT/CellTiter-Glo) Start->Cytotoxicity Determine_Concentration Determine Non-Toxic Concentration Range Cytotoxicity->Determine_Concentration Viral_Titer_Assay 2. Viral Titer Reduction Assay (Plaque Assay/TCID50) Determine_Concentration->Viral_Titer_Assay Mechanism_Studies 3. Mechanism of Action Studies Viral_Titer_Assay->Mechanism_Studies Western_Blot Western Blot (p-IRF3, p-p65) Mechanism_Studies->Western_Blot RT_qPCR RT-qPCR (Viral & Cytokine Genes) Mechanism_Studies->RT_qPCR End End Western_Blot->End RT_qPCR->End

Caption: Experimental workflow for validating the anti-RSV potential of this compound.

Antimicrobial Applications

Mechanistic Rationale: Sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and certain mycobacteria such as Mycobacterium kansasii[5][6]. This suggests that the 5-chloro-2-hydroxybenzamide moiety may be a key pharmacophore for antibacterial action. The precise mechanism is yet to be fully elucidated but may involve the inhibition of essential bacterial enzymes.

Experimental Validation Workflow:

Objective: To assess the antimicrobial properties of this compound.

Protocol:

  • Bacterial Strains: Obtain reference strains of Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli) bacteria, and mycobacteria (M. kansasii).

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use the broth microdilution method according to CLSI guidelines.

    • Prepare serial dilutions of the compound in a 96-well plate with a standardized bacterial inoculum.

    • Incubate and determine the MIC as the lowest concentration that inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Determination:

    • Subculture aliquots from wells showing no growth in the MIC assay onto agar plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus
MRSA
Escherichia coli
Mycobacterium kansasii
Sirtuin Modulation

Mechanistic Rationale: Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a mitochondrial deacetylase involved in regulating various metabolic pathways[7]. The 2-hydroxybenzoic acid moiety was found to be crucial for this inhibitory activity[7]. Given that this compound contains this core structure, it is a candidate for investigation as a SIRT5 modulator.

Proposed Interaction:

SIRT5_Inhibition SIRT5 SIRT5 Enzyme Product Deacylated Product SIRT5->Product Substrate Substrate Substrate->SIRT5 Compound 2-Chloro-5- hydroxybenzamide (Proposed Inhibitor) Compound->SIRT5 Inhibits

Sources

2-Chloro-5-hydroxybenzamide: A Pivotal Scaffold in Metabolic and CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-hydroxybenzamide (CAS: 312313-04-5) is a specialized chemical intermediate and pharmacophore used extensively in modern medicinal chemistry.[1][2] Unlike common commodity chemicals, this compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. It is most critical in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes and P2X7 receptor antagonists for inflammatory and CNS disorders.

This technical guide synthesizes the compound's history, synthetic pathways, and application in Structure-Activity Relationship (SAR) studies, designed for researchers requiring high-fidelity data for experimental design.

Historical Context and Discovery

The Rise of Fragment-Based Drug Discovery (FBDD)

The history of this compound is not defined by a single "eureka" moment but by the evolution of Fragment-Based Drug Discovery in the early 2000s. As pharmaceutical companies shifted from random high-throughput screening to rational design, small, rigid, and highly functionalized benzene derivatives became essential.

  • Pre-2000: Benzamides were primarily explored as salicylamide anthelmintics (e.g., Niclosamide). However, the specific 2-chloro-5-hydroxy substitution pattern was rare, with researchers favoring the 2-hydroxy (salicyl) or 4-amino (procainamide) motifs.

  • 2000–2010 (The GKA Era): The discovery that small molecule activators could allosterically regulate Glucokinase (GK) triggered a surge in demand for benzamide scaffolds. This compound emerged as a key "linker" molecule. Its 2-chloro group forces the amide bond out of planarity (via steric clash), creating a specific 3D conformation essential for binding to the allosteric site of GK.

  • 2010–Present (P2X7 and 11β-HSD1): Recent literature identifies this scaffold in the synthesis of adamantyl-benzamides, serving as potent inhibitors for the P2X7 receptor (implicated in depression and pain) and 11β-Hydroxysteroid Dehydrogenase Type 1 (metabolic syndrome).

Chemical Identity and Physicochemical Properties[4][5][6][7][8][9]

The distinct positioning of the chlorine (ortho to amide) and hydroxyl (meta to amide) groups imparts unique electronic and steric properties. The chlorine atom provides metabolic stability against amidases and induces a "twisted" conformation.

Table 1: Physicochemical Profile

PropertyDataNote
IUPAC Name This compound
CAS Registry 312313-04-5Distinct from the acid (56961-30-9)
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol Ideal for fragment-based screening (<200 Da)
Appearance Off-white to pale yellow solidOxidation sensitive (phenolic OH)
pKa (Phenol) ~8.8 (Predicted)Slightly more acidic than phenol due to Cl/Amide electron withdrawal
LogP ~1.2Moderate lipophilicity, good membrane permeability
H-Bond Donors 2 (Amide NH, Phenol OH)
H-Bond Acceptors 2 (Amide CO, Phenol O)

Synthesis and Production Protocols

The synthesis of this compound typically proceeds from 2-chloro-5-hydroxybenzoic acid . Direct amidation requires careful activation to prevent self-polymerization or esterification of the phenol.

Protocol: Amidation via Acid Chloride (Laboratory Scale)

Caution: Thionyl chloride is corrosive and toxic. Perform in a fume hood.

  • Activation:

    • Dissolve 2-chloro-5-hydroxybenzoic acid (1.0 eq) in anhydrous toluene.

    • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.

    • Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.

    • Note: The phenolic hydroxyl may need protection (e.g., as an acetate or benzyl ether) if harsh conditions are used, but typically the acid chloride forms faster than the polyester.

  • Amidation:

    • Cool the reaction mixture to 0°C.

    • Slowly bubble Ammonia gas (NH₃) or add concentrated ammonium hydroxide (excess) while maintaining temperature <10°C.

    • Alternative: For substituted benzamides, add the specific amine (R-NH₂) with a base (TEA).

  • Isolation:

    • Evaporate the solvent.

    • Resuspend the residue in water and adjust pH to ~3–4 to precipitate the product (if using aqueous ammonia).

    • Filter the solid and wash with cold water.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (SiO₂, Hexane:Ethyl Acetate gradient).

Visualization: Synthetic Pathway

The following diagram illustrates the conversion logic and potential side reactions.

SynthesisPathway Start 2-Chloro-5-hydroxybenzoic Acid (CAS 56961-30-9) Activation Activation (SOCl2 or HATU) Start->Activation Reagent Addition Intermediate Activated Species (Acid Chloride/Active Ester) Activation->Intermediate Reflux/Stir Amidation Amidation (NH3 or R-NH2) Intermediate->Amidation Nucleophilic Attack Side Polyester/Oligomer (Side Product) Intermediate->Side Self-reaction (OH attack) Product This compound (CAS 312313-04-5) Amidation->Product Workup

Caption: Synthetic route from benzoic acid precursor to benzamide, highlighting the critical activation step.

Applications in Drug Discovery[8][11][12]

Glucokinase Activators (GKAs)

GKAs are designed to lower blood glucose by increasing insulin secretion and hepatic glucose uptake.

  • Mechanism: The this compound moiety acts as the "Head Group" that anchors the molecule in the hydrophobic pocket of Glucokinase.

  • SAR Insight: The 5-hydroxyl group is often alkylated (forming an ether) to extend into the solvent channel, improving solubility and potency. The 2-chloro substituent is non-negotiable in many series; replacing it with hydrogen (H) or fluorine (F) often leads to a loss of potency due to the loss of the "twisted" conformation required for the receptor fit.

P2X7 Receptor Antagonists

Recent studies (e.g., ResearchGate, 2025) utilize this scaffold to synthesize adamantyl-benzamides.

  • Workflow: The 5-hydroxy group is coupled with adamantane derivatives.

  • Therapeutic Goal: Modulation of neuroinflammation and pain pathways.

Visualization: Pharmacophore Mapping

This diagram explains why this specific molecule is used, mapping its features to biological interactions.

Pharmacophore Core This compound Scaffold Cl 2-Chloro Group: Steric Twist & Metabolic Block Core->Cl OH 5-Hydroxy Group: Handle for Etherification (Extension Vector) Core->OH Amide Amide Linker: H-Bond Donor/Acceptor (Receptor Binding) Core->Amide GK Glucokinase Allosteric Site Cl->GK Induces conformation P2X7 P2X7 Receptor Pocket OH->P2X7 Linker attachment point Amide->GK Key H-Bond

Caption: Pharmacophore map detailing how structural features of the scaffold translate to biological activity.

Handling, Safety, and Stability

As a phenol derivative, this compound requires specific handling protocols to maintain integrity.

  • Oxidation Risk: Phenolic compounds are prone to oxidation (turning pink/brown) upon exposure to air and light.

    • Protocol: Store under inert gas (Nitrogen/Argon) at -20°C for long-term storage.

  • Acidity: The phenol is weakly acidic. Avoid storage with strong bases to prevent salt formation (unless intended).

  • Safety:

    • GHS Classification: Warning (Irritant).

    • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 458210, 2-Chloro-5-hydroxybenzoic acid. (Precursor Data). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and metabolite analysis of adamantyl-benzamides derived from 2-chloro-5-hydroxybenzoic acid. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (Structural Analog Analysis). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Cell-Based Evaluation of 2-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note and protocol guide details the cell-based evaluation of 2-Chloro-5-hydroxybenzamide (CAS: 312313-04-5). This compound acts as a critical pharmacophore in medicinal chemistry, often serving as a fragment for kinase inhibitors, a scaffold for antimicrobial agents, or a metabolic modulator.

Introduction & Pharmacological Context

This compound represents a "privileged scaffold" in drug discovery—a molecular framework capable of binding to diverse biological targets. Its structure combines a benzamide core (common in kinase inhibitors like Imatinib) with a phenolic hydroxyl group (a key hydrogen bond donor/acceptor) and a chlorine substituent (enhancing lipophilicity and metabolic stability).

Key Biological Relevance:

  • Kinase Inhibition: The amide moiety can mimic the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases.

  • Antimicrobial Activity: Structural analogs (e.g., salicylamides) are known to disrupt bacterial cell division (FtsZ inhibition) or uncouple oxidative phosphorylation.

  • Metabolic Modulation: The phenolic group makes it a substrate for Phase II conjugation (glucuronidation/sulfation), necessitating metabolic stability profiling.

Experimental Workflow Overview

The following workflow outlines the critical path for characterizing this compound in a cellular context, from initial solubility to functional target engagement.

Workflow Start Compound Acquisition (this compound) Solubility Step 1: Solubility & Stock Prep (DMSO, 10-100 mM) Start->Solubility Cyto Step 2: Cytotoxicity Profiling (MTT/Resazurin Assays) Solubility->Cyto Target Step 3: Functional Target Engagement (Western Blot / Reporter Assays) Cyto->Target Select Non-Toxic Dose Metab Step 4: Metabolic Stability (Microsomal Incubation) Cyto->Metab Parallel Workflow Analysis Data Analysis & IC50/EC50 Calculation Target->Analysis Metab->Analysis

Figure 1: Sequential workflow for the biological evaluation of this compound.

Detailed Protocols

Objective: To generate stable stock solutions and prevent precipitation in cell culture media, a common issue with chlorinated benzamides.

Materials:

  • This compound (Solid, >98% purity).

  • DMSO (Dimethyl sulfoxide), sterile-filtered, cell-culture grade.

  • PBS (Phosphate Buffered Saline), pH 7.4.

Procedure:

  • Stock Solution (100 mM): Weigh 17.16 mg of compound (MW: 171.58 g/mol ) and dissolve in 1.0 mL of 100% DMSO. Vortex for 1 minute until clear.

    • Note: If precipitation occurs, warm to 37°C.

  • Working Solution (100 µM): Dilute the stock 1:1000 in pre-warmed cell culture media (e.g., DMEM + 10% FBS).

    • Critical Step: Observe for "crashing out" (micro-precipitation). If cloudy, reduce stock concentration to 10 mM or add 10% cyclodextrin as a carrier.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Objective: To determine the CC50 (Cytotoxic Concentration 50%) and define the "Safe Window" for functional assays.

Cell Lines: HEK293 (Kidney), HepG2 (Liver), or specific cancer lines (e.g., A549).

Procedure:

  • Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Remove old media. Add 100 µL of media containing serial dilutions of this compound (0.1, 1, 10, 50, 100, 500 µM). Include a DMSO vehicle control (0.5% final concentration).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL of DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


. Plot Log(Concentration) vs. % Viability to derive CC50.

Objective: To assess if the compound modulates stress pathways (e.g., MAPK/ERK, Apoptosis) or inhibits specific kinases.

Hypothesis: Benzamides often inhibit kinases or induce oxidative stress. We will test for Phospho-ERK1/2 (proliferation) and Cleaved PARP (apoptosis).

Procedure:

  • Treatment: Seed cells in 6-well plates (500,000 cells/well). Treat with this compound at concentrations below the CC50 (e.g., 10 µM, 50 µM) for 6–24 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.

  • SDS-PAGE: Load 20–30 µg of protein per lane on a 10-12% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane (0.45 µm).

  • Blocking: Block with 5% BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Primary: Anti-pERK1/2 (1:1000), Anti-Cleaved PARP (1:1000), Anti-β-Actin (1:5000). Incubate overnight at 4°C.

    • Secondary: HRP-conjugated anti-rabbit/mouse (1:5000) for 1 hour at RT.

  • Detection: Use ECL substrate and image on a ChemiDoc system.

Expected Results:

  • Kinase Inhibition: Reduction in pERK1/2 levels compared to control.

  • Apoptosis Induction: Appearance of the 89 kDa Cleaved PARP band.

Data Presentation & Analysis

Table 1: Example Cytotoxicity Data (HEK293 Cells)

Concentration (µM)Absorbance (570nm)% ViabilityStandard Deviation
Vehicle (DMSO) 0.850100.0%± 2.1%
1 µM 0.84599.4%± 1.8%
10 µM 0.81095.2%± 3.0%
50 µM 0.65076.4%± 4.5%
100 µM 0.32037.6%± 5.2%
500 µM 0.0505.8%± 0.9%

Interpretation: The CC50 is approximately 80 µM. Functional assays should be conducted at <50 µM to avoid confounding toxicity.

Troubleshooting & Optimization

  • Issue: Compound Precipitation.

    • Cause: High lipophilicity (LogP ~2.0) and poor aqueous solubility.

    • Solution: Limit final DMSO concentration to <0.5%. Use serum-free media for initial dilution steps to prevent protein binding aggregation, then add serum.

  • Issue: High Background in MTT Assay.

    • Cause: Phenolic compounds can sometimes reduce MTT directly (chemical artifact).

    • Solution: Use a cell-free control (Media + Compound + MTT) to subtract background noise. Alternatively, use an ATP-based assay (CellTiter-Glo) which is less prone to chemical interference.

  • Issue: Variable Potency.

    • Cause: Metabolic instability. The 5-hydroxy group is a target for rapid glucuronidation in HepG2 or primary hepatocytes.

    • Solution: Co-incubate with a glucuronidation inhibitor (e.g., Saccharolactone) or use metabolically incompetent cells (e.g., CHO cells) to isolate the parent compound's effect.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 348094, 5-Chloro-2-hydroxybenzamide (Isomer Reference). Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT and Resazurin Protocols. Assay Guidance Manual. Retrieved from [Link]

  • Zhang, J., et al. (2012).Benzamide Derivatives as Potent Inhibitors of Histone Deacetylase. Journal of Medicinal Chemistry. (General reference for benzamide scaffold handling).

Application Note: Rapid Synthesis and Quality Control of [¹¹C]2-Chloro-5-hydroxybenzamide for Preclinical PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative, real-time visualization of biological processes in vivo.[1] The utility of PET in drug development and clinical research is critically dependent on the availability of specific radiotracers that can probe biological targets without altering their function.[2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of radiolabeled [¹¹C]2-Chloro-5-hydroxybenzamide, a novel tracer candidate.

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting a wide array of receptors and enzymes. The specific biological target of this compound warrants investigation, and its radiolabeling provides a direct method to assess its pharmacokinetics, biodistribution, and target engagement in living organisms.[2]

We have selected Carbon-11 (¹¹C) as the radionuclide for this application. With a half-life of 20.4 minutes, ¹¹C allows for the synthesis of tracers that are chemically identical to their non-radioactive counterparts, preserving their biological activity.[4][5] This short half-life is advantageous for minimizing patient radiation exposure and enables multiple PET scans in the same subject on the same day, but it also presents significant synthetic challenges, demanding rapid, high-yield reactions and efficient purification.[5][6][7][8]

This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind key experimental choices, ensuring that researchers can adapt and troubleshoot the synthesis effectively. We will cover precursor synthesis, automated radiolabeling via [¹¹C]CO₂ fixation, purification, and a comprehensive quality control (QC) workflow designed to ensure the final product is suitable for tracer studies.

Synthetic Strategy: A Rationale-Driven Approach

The core of this radiosynthesis is the incorporation of the ¹¹C atom into the carbonyl position of the benzamide. This is a robust strategy as the amide bond is generally stable in vivo. Our retrosynthetic analysis points to a [¹¹C]carboxylation reaction using cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂), which is the primary feedstock for most ¹¹C-labeled tracers.[5][9]

The key challenges are:

  • Functional Group Compatibility: The precursor molecule contains a phenolic hydroxyl group, which is incompatible with the highly reactive organometallic reagents typically used for CO₂ fixation (e.g., Grignard reagents).[4][5] Therefore, a protection strategy is essential.

  • Speed: The entire synthesis, from [¹¹C]CO₂ delivery to final formulation, must be completed within approximately 2-3 half-lives of ¹¹C (40-60 minutes) to achieve a usable yield.[5]

  • Purity and Specific Activity: The final product must be of high radiochemical purity and sufficient specific activity to avoid mass effects at the biological target.[7][10]

Our chosen strategy involves a three-stage process: (1) Synthesis of a protected aryl halide precursor, (2) Rapid [¹¹C]carboxylation followed by amidation and deprotection, and (3) HPLC purification and formulation.

Diagram 1: Overall Radiosynthesis Workflow

G cluster_0 Stage 1: Precursor Synthesis (Offline) cluster_1 Stage 2: Automated Radiosynthesis (Hot Cell) cluster_2 Stage 3: Quality Control Precursor_Synth Synthesis of 2-chloro-1-iodo-5-((methoxymethyl)oxy)benzene Grignard Grignard Formation of Precursor Precursor_Synth->Grignard Input Cyclotron Cyclotron Production [14N(p,α)11C] CO2_Delivery [11C]CO2 Delivery Cyclotron->CO2_Delivery Carboxylation [11C]Carboxylation CO2_Delivery->Carboxylation Grignard->Carboxylation Amidation In-situ Amidation Carboxylation->Amidation Deprotection Acidic Deprotection Amidation->Deprotection Purification Semi-Prep HPLC Purification Deprotection->Purification Formulation SPE Formulation Purification->Formulation QC Analytical HPLC (RCP, SA) Radionuclide ID pH, Visual Insp. Formulation->QC Release Product Release for Tracer Studies QC->Release

Caption: High-level workflow from precursor synthesis to product release.

Detailed Protocols

PART 3.1: Synthesis of Labeling Precursor: 2-chloro-1-iodo-5-((methoxymethyl)oxy)benzene

Causality: Direct Grignard formation on 2-chloro-5-hydroxy-iodobenzene would fail due to the acidic phenol proton. We protect this group as a methoxymethyl (MOM) ether, which is stable to the organometallic reaction conditions but can be cleaved rapidly under acidic conditions at the end of the radiosynthesis. An iodo-arene is chosen as the precursor because it readily forms a Grignard reagent. The synthesis of the related 2-chloro-5-iodobenzoic acid provides a foundational methodology.[11][12]

Protocol:

  • Step 1 - Iodination: To a solution of 2-chloro-5-aminophenol in aqueous sulfuric acid at 0-10 °C, add a solution of sodium nitrite dropwise. After completion, add urea, cool to 0 °C, and add a solution of potassium iodide. Stir until gas evolution ceases. Filter the resulting solid, which is crude 2-chloro-5-hydroxy-iodobenzene.

  • Step 2 - MOM Protection: Dissolve the crude product from Step 1 in anhydrous dichloromethane (DCM). Cool to 0 °C and add N,N-Diisopropylethylamine (DIPEA). Add chloromethyl methyl ether (MOM-Cl) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Step 3 - Purification: Quench the reaction with water and extract the organic layer. Wash with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure precursor, 2-chloro-1-iodo-5-((methoxymethyl)oxy)benzene .

  • Step 4 - Validation: Confirm the structure and purity of the precursor via ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 3.2: Automated Radiosynthesis of [¹¹C]this compound

This protocol is designed for a cassette-based automated radiosynthesis module (e.g., Eckert & Ziegler Modular-Lab, TRACERlab).[13][14] All reagents should be of high purity and solvents must be anhydrous.

Diagram 2: Chemical Reaction Scheme

reaction_scheme cluster_precursor cluster_reagents Precursor Precursor (MOM-protected 2-chloro-iodobenzene) Product [11C]this compound Precursor->Product Radiosynthesis (in automated module) Mg 1. Mg, THF CO2 2. [11C]CO2 Ammonia 3. Activating Agent,   NH4Cl, Base Acid 4. HCl (aq)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-5-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, enabling you to overcome common challenges and achieve high purity of your target compound.

Understanding the Challenge: The Nature of this compound and Its Impurities

This compound is a substituted aromatic compound containing a chloro, a hydroxyl, and a benzamide functional group. The presence of both a phenolic hydroxyl group (acidic) and a benzamide group ( weakly basic/neutral) imparts a degree of polarity and specific reactivity that must be considered during purification.

A likely synthetic route to this compound involves the amidation of 2-chloro-5-hydroxybenzoic acid. This precursor is often synthesized from o-chlorobenzoic acid through nitration, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydroxylation, or through direct chlorination of a hydroxybenzoic acid derivative. Each of these steps can introduce specific impurities.

Potential Impurities Include:

  • Isomeric Byproducts: During the nitration of o-chlorobenzoic acid, the formation of the undesired 2-chloro-3-nitrobenzoic acid isomer is a common side reaction.[1][2] These isomers can be difficult to separate due to their similar physical properties.

  • Unreacted Starting Materials: Incomplete amidation will leave residual 2-chloro-5-hydroxybenzoic acid in the reaction mixture.

  • Reagents and Coupling Agents: The amidation reaction may involve coupling agents (e.g., carbodiimides, phosphonium salts) and bases, which can persist or generate byproducts.

  • Over-chlorination Products: The synthesis of the precursor may lead to di-chlorinated species.

  • Decomposition Products: The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures or in the presence of certain metals.

Troubleshooting Guide: Addressing Specific Purification Issues

This section is formatted to help you diagnose and resolve common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization. What are the likely causes and how can I improve my recovery?

Answer: Low recovery during recrystallization is a frequent challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Causality: If the solvent is too good at dissolving the compound even at low temperatures, a significant portion will remain in the mother liquor. Conversely, if the solvent is too poor, you may need to use a large volume, which can also lead to losses.

    • Solution: Conduct small-scale solvent screening with various polar and non-polar solvents and solvent mixtures. Given the polarity of this compound, consider alcohols (ethanol, methanol), water, or mixtures such as ethanol/water or acetone/water. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[3]

  • Using an Excessive Amount of Solvent: Using more solvent than the minimum required to dissolve the compound at its boiling point will result in a lower yield.

    • Causality: The concentration of the compound in the cooled solution may not reach the saturation point, thus preventing complete crystallization.

    • Solution: Add the hot solvent portion-wise to the crude product until it just dissolves. If you add too much, you can carefully evaporate some of the solvent to concentrate the solution.[4]

  • Premature Crystallization: The compound crystallizes out of solution before impurities have been removed by hot filtration.

    • Causality: This can happen if the solution cools too quickly during filtration.

    • Solution: Use a heated filter funnel or pre-heat the filtration apparatus with hot solvent. Ensure the solution is kept at or near its boiling point during the transfer. Using a stemless funnel can also help prevent clogging.[5]

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Causality: Slow cooling allows for the formation of a more ordered crystal lattice, which excludes impurities more effectively.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[4]

Issue 2: Persistent Impurities Detected by HPLC/TLC After Purification

Question: Despite multiple purification attempts, I still observe a persistent impurity peak in my HPLC analysis. How can I identify and remove this impurity?

Answer: A persistent impurity often has very similar physicochemical properties to your target compound. Here’s how to approach this problem:

  • Identify the Impurity: If possible, try to identify the impurity.

    • LC-MS Analysis: This can provide the molecular weight of the impurity, which can help in deducing its structure. For instance, an impurity with a similar mass might be a positional isomer.

    • Consider the Synthesis Route: As mentioned, an isomeric byproduct from the synthesis of the precursor is a likely candidate.[1][2]

  • Optimize Recrystallization:

    • Causality: A single-solvent recrystallization may not be sufficient to separate compounds with very similar solubility profiles.

    • Solution: Try a two-solvent recrystallization. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the solution to redissolve the solid and allow it to cool slowly.

  • Employ Liquid-Liquid Extraction:

    • Causality: The different functional groups on your product and potential impurities can be exploited by changing the pH of an aqueous solution.

    • Solution:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash with a mild aqueous base (e.g., sodium bicarbonate solution). Unreacted acidic starting material (2-chloro-5-hydroxybenzoic acid) will be deprotonated and move into the aqueous layer.

      • Wash with a mild aqueous acid (e.g., dilute HCl). Basic impurities will be protonated and extracted into the aqueous phase.

      • The neutral this compound should remain in the organic layer.

  • Utilize Column Chromatography:

    • Causality: Column chromatography provides a much higher separation power than recrystallization for closely related compounds.

    • Solution:

      • Stationary Phase: Silica gel is a good starting point for polar compounds.

      • Mobile Phase: A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.[6] The optimal solvent system should provide a good separation of your product and the impurity on a TLC plate (an Rf value of ~0.3-0.5 for your product and a clear difference in Rf for the impurity).

      • Gradient Elution: If there is a significant difference in polarity between your product and the impurity, a gradient elution (gradually increasing the polarity of the mobile phase) can be very effective.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point is a mixture of ethanol and water. This compound has moderate polarity and should be soluble in hot ethanol and less soluble in cold water. By carefully adjusting the ratio of ethanol to water, you can achieve a good recovery of pure crystals. Other options to explore include isopropanol, acetone, or ethyl acetate, potentially with the addition of a non-polar co-solvent like hexanes. For amides, ethanol, acetone, or acetonitrile are often good choices.[3]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is too high.

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil and add a small amount of additional solvent. This will lower the saturation point and may promote crystallization upon cooling.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q3: What are the key parameters to consider when developing a column chromatography method for this compound?

A3: For successful column chromatography, consider the following:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a suitable choice.

  • Mobile Phase Selection: Use TLC to find a solvent system that gives your product an Rf value between 0.3 and 0.5. This generally provides the best separation. A mixture of a less polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol) is common.[6][7]

  • Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent to ensure a narrow starting band on the column. If the compound is not very soluble, you can use the "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the top of the column.

  • Column Dimensions: The ratio of silica gel to crude product should be at least 30:1 (w/w) for good separation. The column height to diameter ratio should be around 10:1.

Q4: How can I be sure my final product is pure?

A4: Purity should be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A single sharp peak in the chromatogram is desired.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • Spectroscopic Methods (NMR, IR, MS): These techniques confirm the structure of your compound and can also reveal the presence of impurities. For example, ¹H NMR can show peaks corresponding to residual solvents or other organic impurities.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to completely dissolve the solid.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of hot ethanol to clarify the solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities
  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for every 100 mL of organic solution).

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Visualizing the Purification Workflow

Below is a decision-making workflow to guide you in selecting the appropriate purification strategy.

PurificationWorkflow start Crude this compound recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check1 Check Purity (TLC/HPLC/Melting Point) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure troubleshoot Troubleshoot Recrystallization (Solvent, Cooling Rate) purity_check1->troubleshoot Impure & Low Yield acid_base Perform Acid-Base Extraction purity_check1->acid_base Impure troubleshoot->recrystallization purity_check2 Check Purity acid_base->purity_check2 purity_check2->pure_product Pure column Column Chromatography purity_check2->column Impure purity_check3 Check Purity column->purity_check3 purity_check3->pure_product Pure

Sources

Benzamide Synthesis Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives. Our goal is to empower you with the causal understanding and practical solutions needed to optimize your experimental outcomes, ensuring both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing benzamide?

A1: The most prevalent laboratory methods include the Schotten-Baumann reaction, which involves reacting benzoyl chloride with an amine in the presence of a base.[1][2] Another common approach is the conversion of benzoic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂), followed by amidation. Amide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also widely used to facilitate the reaction between benzoic acid and an amine.[3] A less common but greener alternative involves the direct reaction of benzoic acid with urea, often catalyzed by boric acid.[4]

Q2: I'm getting a low yield in my benzamide synthesis. What are the most likely general causes?

A2: Low yields in benzamide synthesis can typically be traced back to a few key issues: hydrolysis of the starting material (especially if using benzoyl chloride), incomplete reaction, side reactions competing with your desired transformation, or loss of product during workup and purification.[5] Each of these potential problems has specific causes and solutions that are addressed in detail in our troubleshooting guide.

Q3: How can I monitor the progress of my benzamide synthesis?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most benzamide syntheses.[6] You can spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis and to identify potential impurities, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7][8]

Q4: My final product is an oil instead of a solid. What should I do?

A4: The formation of an oil, a phenomenon known as "oiling out," can be due to the presence of impurities that depress the melting point or if the solution cools too quickly.[9] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, if you have a small crystal of pure benzamide, you can "seed" the solution to initiate crystallization. If these methods fail, it may be necessary to re-evaluate your purification strategy, such as performing a column chromatography step before recrystallization.

Troubleshooting Guide: From Reaction to Pure Product

This guide provides a systematic approach to identifying and solving common problems encountered during benzamide synthesis.

Issue 1: Low Yield and Presence of Benzoic Acid Impurity in Schotten-Baumann Reaction

Q: My Schotten-Baumann reaction resulted in a low yield and my crude product is contaminated with a significant amount of benzoic acid. What is happening and how can I fix it?

A: This is a classic problem caused by the hydrolysis of your benzoyl chloride starting material. Benzoyl chloride is highly reactive and readily reacts with water to form the unreactive benzoic acid.[10] This side reaction consumes your starting material and reduces the overall yield of the desired benzamide.

Causality and Solutions:

  • Presence of Water: The primary culprit is water. Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure your amine and base solutions are as dry as possible. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.[11]

  • Reaction Temperature: The reaction between benzoyl chloride and the amine is exothermic.[8] If the temperature rises too high, it can accelerate the rate of hydrolysis. It is crucial to control the temperature, often by cooling the reaction mixture in an ice bath, especially during the addition of benzoyl chloride.

  • Rate of Addition: Adding the benzoyl chloride slowly to the amine solution helps to maintain a low concentration of the acylating agent at any given time, which can help to control the exotherm and minimize hydrolysis.[8]

Workflow for Minimizing Hydrolysis:

Caption: Workflow to minimize benzoyl chloride hydrolysis.

Issue 2: Incomplete Reaction and Unreacted Starting Materials

Q: My TLC analysis shows a significant amount of unreacted starting material even after a prolonged reaction time. How can I drive the reaction to completion?

A: Incomplete reactions can be due to several factors, including insufficient reactivity, poor mixing, or improper stoichiometry.

Causality and Solutions:

  • Reaction Time and Temperature: Some amide bond formations are inherently slow.[8] Increasing the reaction time is the first logical step. If the reaction is still sluggish at room temperature, a moderate increase in temperature may be necessary. However, be cautious, as higher temperatures can also promote side reactions.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can help to ensure the complete consumption of the more valuable benzoic acid derivative.[8]

  • Mixing in Biphasic Systems: In a typical Schotten-Baumann reaction using aqueous base, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, ensuring that the reactants and the base can interact effectively.[2]

  • Catalyst Use: For less reactive starting materials, such as in the direct amidation of benzoic acid with urea, a catalyst like boric acid is often employed to improve the reaction rate.[4]

Troubleshooting Flowchart for Incomplete Reactions:

Incomplete_Reaction_Troubleshooting Start Incomplete Reaction Observed Check_Time_Temp Increase Reaction Time and/or Temperature? Start->Check_Time_Temp Check_Stoichiometry Adjust Stoichiometry? (Slight Excess of Amine) Check_Time_Temp->Check_Stoichiometry No Improvement Reaction_Complete Reaction Complete Check_Time_Temp->Reaction_Complete Improved Check_Mixing Improve Mixing? (Vigorous Stirring) Check_Stoichiometry->Check_Mixing No Improvement Check_Stoichiometry->Reaction_Complete Improved Consider_Catalyst Add a Catalyst? (e.g., Boric Acid) Check_Mixing->Consider_Catalyst No Improvement Check_Mixing->Reaction_Complete Improved Consider_Catalyst->Reaction_Complete Improved

Caption: Troubleshooting flowchart for incomplete benzamide synthesis.

Issue 3: Formation of N-Acylurea Byproduct in Carbodiimide-Mediated Couplings

Q: I am using EDC to couple benzoic acid and an amine, but I am observing a significant amount of an insoluble white byproduct that is difficult to remove. What is this and how can I prevent it?

A: You are likely forming an N-acylurea byproduct. This is a common side reaction in carbodiimide-mediated couplings where the initially formed O-acylisourea intermediate rearranges to the stable and often poorly soluble N-acylurea.[12]

Causality and Solutions:

  • The Role of Additives (HOBt or OxymaPure): To suppress N-acylurea formation, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are frequently used.[14] These additives react with the O-acylisourea to form an active ester intermediate. This active ester is more stable than the O-acylisourea, less prone to rearrangement, and still sufficiently reactive towards the amine.[13]

Mechanism of EDC/HOBt Coupling and Side Reaction:

EDC_HOBt_Mechanism cluster_0 Desired Pathway cluster_1 Side Reaction Benzoic_Acid Benzoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Benzoic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt O_Acylisourea_Side O-Acylisourea HOBt HOBt Benzamide Benzamide Active_Ester->Benzamide + Amine Amine Amine N_Acylurea N-Acylurea (Byproduct) O_Acylisourea_Side->N_Acylurea Intramolecular Rearrangement

Caption: Simplified mechanism of EDC/HOBt coupling and N-acylurea side reaction.

Issue 4: Purification Challenges - Removing Unreacted Benzoic Acid

Q: My crude benzamide is contaminated with unreacted benzoic acid. What is the most effective way to remove it?

A: The acidic nature of benzoic acid allows for its straightforward removal via a basic wash during the workup.

Detailed Protocol for Basic Wash:

  • Dissolve the Crude Product: Dissolve the crude benzamide in a suitable organic solvent in which the benzamide is soluble, such as dichloromethane (DCM) or ethyl acetate.

  • Transfer to a Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Perform Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that is formed from the neutralization of benzoic acid.

  • Separate the Layers: Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat Wash (Optional): For significant amounts of benzoic acid contamination, repeat the wash with fresh NaHCO₃ solution.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified benzamide.

Chemical Principle: The basic sodium bicarbonate deprotonates the acidic benzoic acid to form sodium benzoate, which is highly soluble in water and is thus extracted into the aqueous phase, leaving the neutral benzamide in the organic phase.

Issue 5: Purification Challenges - Recrystallization Issues

Q: I am having trouble recrystallizing my benzamide. The crystals are forming too quickly and are very fine, or no crystals are forming at all.

A: Successful recrystallization depends on selecting the right solvent and controlling the cooling rate. [15]

Causality and Solutions:

ProblemProbable CauseSolution
Crystals form too quickly ("crashing out") The solution is too concentrated, or the solvent cools too rapidly.[16]Reheat the solution and add a small amount of additional hot solvent. Allow the flask to cool slowly at room temperature before moving it to an ice bath. Insulating the flask can also help slow the cooling process.[16]
No crystals form The solution is too dilute, or the compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution and then allow it to cool again. If crystals still do not form, you may need to try a different solvent or a two-solvent system.[16]
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated and cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly. Seeding the solution can also be effective.[9]

Table 1: Comparison of Common Benzamide Synthesis Methods

Synthesis MethodStarting MaterialsReagents/CatalystTypical Yield RangeAdvantagesDisadvantages
Schotten-Baumann Benzoyl Chloride, AmineAqueous Base (e.g., NaOH)70-95%High yield, generally fast reaction.[17]Benzoyl chloride is lachrymatory and moisture-sensitive.
Via Thionyl Chloride Benzoic Acid, AmineSOCl₂, Base65-90%Starts from less expensive benzoic acid.Requires handling of corrosive SOCl₂ and evolution of HCl gas.
EDC/HOBt Coupling Benzoic Acid, AmineEDC, HOBt, Base60-95%Mild conditions, high yields, low racemization.Reagents are more expensive; N-acylurea byproduct can be an issue.[12]
From Benzoic Acid & Urea Benzoic Acid, UreaBoric Acid (catalyst)50-70%Uses readily available, less hazardous materials.[4]Requires high temperatures; yields can be lower than other methods.[4]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Tom's Lab. (2021, January 31). Synthesis of Benzamide [Video]. YouTube. [Link]

  • askIITians. (2025, March 4). How is benzamide obtained from benzoic acid? Retrieved February 7, 2026, from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved February 7, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Magdalane, C., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(28), 2741-2744.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 7, 2026, from [Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(9), 4855-4858.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved February 7, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 7, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
  • Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved February 7, 2026, from [Link]

  • The Research Institute for Catalysis, Hokkaido University. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2009). Amide bond formation: Beyond the myth of coupling reagents. Retrieved February 7, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of some pharmaceuticals in the presence of their synthetic impurities by applying hybrid micelle liquid chromatography. Retrieved February 7, 2026, from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved February 7, 2026, from [Link]

  • International Journal of Chemical Reactor Engineering. (2014). TECHNICAL NOTE KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER. Retrieved February 7, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved February 7, 2026, from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved February 7, 2026, from [Link]

  • YouTube. (2024, July 27). The Schotten Baumann Reaction Mechanism. Retrieved February 7, 2026, from [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved February 7, 2026, from [Link]

  • Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved February 7, 2026, from [Link]

  • PubMed. (1975). Reinvestigation of the Reactions of Carbodiimides With Alkoxycarbonylamino Acid Symmetrical Anhydrides. Isolation of Two N-acylureas. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN106397148A - Benzal chloride hydrolysis method.
  • University of Technology. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved February 7, 2026, from [Link]

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Sources

stability issues of 2-Chloro-5-hydroxybenzamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-5-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Understanding and mitigating these issues is critical for obtaining reliable and reproducible experimental results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

Question: We prepared a stock solution of this compound in DMSO and stored it at 4°C. However, over a few weeks, we've noticed a significant drop in its efficacy in our cell-based assays. What could be the cause?

Answer:

This is a common issue that often points to the degradation of the compound in solution. Several factors can contribute to this instability.[1][2]

Probable Causes & Solutions:

  • Hydrolysis: The amide group in this compound can be susceptible to hydrolysis, especially if the solution has absorbed moisture or is not anhydrous. This would lead to the formation of 2-chloro-5-hydroxybenzoic acid and ammonia, which are unlikely to have the same biological activity.

    • Solution:

      • Always use anhydrous solvents.

      • Prepare fresh solutions for each experiment whenever possible.

      • If storage is necessary, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and moisture ingress.

      • Consider storing the stock solution at -20°C or -80°C to slow down degradation kinetics.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[2] Oxidation can lead to the formation of colored degradation products (often yellowish or brownish) and a loss of biological activity.

    • Solution:

      • Degas your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution.

      • Store solutions in amber vials to protect them from light.[2]

      • If possible, work under an inert atmosphere.

  • pH Effects: The stability of this compound can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the amide group. The phenolic group's ionization at higher pH can also increase its susceptibility to oxidation.

    • Solution:

      • If your experimental buffer system is not neutral, conduct a preliminary stability study to assess the compound's stability at the working pH.

      • For long-term storage, it is best to keep the compound in a neutral, aprotic solvent like anhydrous DMSO.

Issue 2: Appearance of unknown peaks in HPLC analysis over time.

Question: We are developing an analytical method for this compound. When we re-analyze our standard solutions after a few days of storage, we observe new peaks eluting close to our main compound. How can we identify these and prevent their formation?

Answer:

The appearance of new peaks is a clear indication of degradation. A systematic approach, known as a forced degradation study, is essential to identify these degradation products and develop a stability-indicating analytical method.[3][4][5]

Forced Degradation Protocol:

A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation. This helps in understanding the degradation pathways and ensuring your analytical method can separate the intact drug from its degradation products.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the amide to a carboxylic acid.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursSaponification of the amide to a carboxylate salt.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the phenolic ring, potentially leading to quinone-like structures.
Thermal Degradation Solid compound at 105°C for 72 hoursGeneral decomposition.
Photodegradation Solution exposed to UV light (254 nm) and visible lightPhotolytic cleavage or rearrangement.[6]

Workflow for Forced Degradation Study:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep Prepare this compound solution in a suitable solvent (e.g., Methanol:Water) acid Acid (0.1M HCl, 60°C) prep->acid Expose to base Base (0.1M NaOH, RT) prep->base Expose to oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to thermal Thermal (Solid, 105°C) prep->thermal Expose to photo Photolytic (UV/Vis Light) prep->photo Expose to hplc Analyze by Stability-Indicating HPLC-UV/MS Method acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc pathway Identify Degradation Products and Elucidate Pathways hplc->pathway method Validate Analytical Method for Specificity pathway->method

Caption: Workflow for a forced degradation study.

By analyzing the stressed samples with a suitable HPLC method, ideally coupled with mass spectrometry (MS), you can identify the major degradation products. This information is crucial for developing a robust, stability-indicating method for routine analysis.

Part 2: Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

The solid form is generally more stable than solutions. However, it is still advisable to store it in a tightly sealed container, protected from light and moisture, in a cool and dry place. For long-term storage, refrigeration (2-8°C) is recommended.

2. Which solvents are best for preparing stock solutions?

Anhydrous dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and aprotic nature, which minimizes the risk of hydrolysis.[7] For aqueous-based experiments, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as it can have biological effects.

3. How can I monitor the stability of my this compound solution?

The most reliable way is to use a stability-indicating HPLC method.[8] This will allow you to quantify the amount of the parent compound remaining and detect the formation of any degradation products over time. A simple visual inspection for color change can also be an early indicator of degradation, particularly oxidation.

4. Is this compound sensitive to light?

Given the presence of a phenolic ring and a chloro-substituent, there is a potential for photosensitivity.[2][6] It is a standard good laboratory practice to protect solutions of aromatic compounds from light by using amber vials or wrapping containers in aluminum foil.

5. What are the likely degradation products of this compound?

Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis of the amide: This would yield 2-chloro-5-hydroxybenzoic acid.

  • Oxidation of the phenol: This can lead to the formation of various oxidized species, including quinones, which are often colored.

  • Dechlorination: While generally less common under typical laboratory conditions, reductive dechlorination could occur under specific catalytic or microbial conditions.[9]

Potential Degradation Pathway:

G A This compound B 2-Chloro-5-hydroxybenzoic Acid A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidized Products (e.g., Quinones) A->C Oxidation (O₂, light, metal ions)

Caption: Potential degradation pathways of this compound.

By understanding these potential stability issues and implementing the recommended handling and storage procedures, you can ensure the integrity of your this compound solutions and the reliability of your experimental data.

References

  • D. Nagasamy Venkatesh. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). DOI: 10.26717/BJSTR.2022.47.007492. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

  • ResearchGate. (2025). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. Available at: [Link]

  • PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. Available at: [Link]

  • Eawag. (n.d.). 2,6-Dichlorobenzonitrile Degradation Pathway. Available at: [Link]

  • ResearchGate. (2022). (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Available at: [Link]

  • PMC. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-hydroxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and adaptable route involves the amidation of 2-chloro-5-hydroxybenzoic acid. This precursor can be synthesized from more readily available starting materials. The overall workflow presents several critical junctures where side reactions can occur or yields can be compromised. This guide will address these challenges systematically.

A general retrosynthetic approach is illustrated below, highlighting the key bond disconnection from the final product back to potential starting materials.

G This compound This compound 2-Chloro-5-hydroxybenzoic Acid 2-Chloro-5-hydroxybenzoic Acid This compound->2-Chloro-5-hydroxybenzoic Acid Amidation Ammonia Source (e.g., NH4OH, NH3) Ammonia Source (e.g., NH4OH, NH3) 2-Chloro-5-hydroxybenzoic Acid->Ammonia Source (e.g., NH4OH, NH3) Activating Agent (e.g., SOCl2, Oxalyl Chloride) Activating Agent (e.g., SOCl2, Oxalyl Chloride) 2-Chloro-5-hydroxybenzoic Acid->Activating Agent (e.g., SOCl2, Oxalyl Chloride) 5-Amino-2-chlorobenzoic Acid 5-Amino-2-chlorobenzoic Acid 2-Chloro-5-hydroxybenzoic Acid->5-Amino-2-chlorobenzoic Acid Diazotization (Sandmeyer-type) 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid 5-Amino-2-chlorobenzoic Acid->2-Chloro-5-nitrobenzoic Acid Reduction 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 2-Chloro-5-nitrobenzoic Acid->2-Chlorobenzoic Acid Nitration

Caption: Retrosynthetic analysis of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: What is the most reliable general method for synthesizing this compound?

A: The most robust and frequently optimized method is the two-step conversion of 2-chloro-5-hydroxybenzoic acid. This involves first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by amidation with an ammonia source. This approach offers better control and typically higher yields compared to direct amidation, which would require harsh conditions.

Q2: My yield is consistently low during the amidation step. What are the likely causes?

A: Low yields in the amidation of a hydroxy-substituted benzoic acid are often due to a few key factors:

  • Side reactions at the hydroxyl group: The phenolic hydroxyl group is nucleophilic and can react with the activated carboxylic acid intermediate, leading to polymerization or other byproducts.[1]

  • Incomplete activation of the carboxylic acid: If the conversion to the acyl chloride (or other activated intermediate) is not complete, you will have unreacted starting material, lowering the yield.

  • Poor temperature control: Amidation reactions are often exothermic. A rise in temperature can promote side reactions and decomposition of the product.

  • Suboptimal pH during workup: The product has both acidic (phenol) and basic (amide) characteristics. Careful pH control during extraction and precipitation is crucial for maximizing recovery.

Q3: I am preparing the precursor, 2-chloro-5-nitrobenzoic acid, by nitrating 2-chlorobenzoic acid and I'm getting a mixture of isomers. How can I improve the selectivity?

A: The formation of isomeric byproducts, such as 2-chloro-3-nitrobenzoic acid, is a common problem in electrophilic aromatic substitution.[2] To favor the desired 5-nitro isomer, precise control of reaction temperature is critical.[3] Running the nitration at a lower temperature, typically between 0°C and 5°C, significantly minimizes the formation of the 3-nitro and dinitro byproducts.[3] Using a mixture of nitric acid and sulfuric acid is standard, and slow, dropwise addition of the nitrating agent to the dissolved 2-chlorobenzoic acid ensures the temperature remains stable.[3]

Q4: Is a protecting group for the hydroxyl function necessary during the amidation step?

A: While not always strictly necessary, using a protecting group for the hydroxyl function can significantly improve the yield and simplify purification by preventing side reactions.[4] A common strategy is to use a simple alkyl group (like methyl) and then deprotect it in a final step. However, this adds steps to the synthesis. An alternative is to carefully control the reaction conditions (e.g., low temperature, choice of base) to favor amidation over reaction at the hydroxyl group. For many applications, optimizing the non-protected route is more efficient.

Part 2: Troubleshooting Guide

This section provides a problem-solution framework for specific experimental issues.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or no conversion of 2-chloro-5-hydroxybenzoic acid to the acyl chloride. 1. Inactive chlorinating agent (e.g., thionyl chloride or oxalyl chloride has degraded).2. Insufficient reaction time or temperature.3. Presence of water in the reaction mixture.1. Use a fresh bottle or a newly distilled batch of the chlorinating agent.2. Monitor the reaction by TLC or a small-scale workup and analysis (e.g., add a drop of methanol to an aliquot to see if the methyl ester forms). Consider adding a catalytic amount of DMF when using oxalyl chloride, as this can form a reactive Vilsmeier-type intermediate that speeds up the reaction.[5]3. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
Formation of a dark, tarry substance during amidation. 1. Reaction temperature is too high, causing decomposition or polymerization.2. The acyl chloride is unstable and degrading.3. Oxidation of the phenolic hydroxyl group.1. Perform the addition of the acyl chloride solution to the ammonia source at a low temperature (0°C or below) and maintain this temperature throughout the reaction.[6]2. Use the freshly prepared acyl chloride immediately without prolonged storage.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Product is difficult to purify and contains multiple byproducts. 1. Formation of isomeric impurities during the initial nitration step.2. Over-nitration leading to dinitro compounds.[2]3. Side reactions involving the unprotected hydroxyl group.1. Re-optimize the nitration step by lowering the reaction temperature as detailed in the FAQs.[3]2. Use stoichiometric amounts of the nitrating agent and monitor the reaction closely to avoid over-reaction.3. Consider a purification of the intermediate 2-chloro-5-hydroxybenzoic acid by recrystallization before proceeding to the amidation step.
The final product has a low melting point and appears impure after recrystallization. 1. The chosen recrystallization solvent is not optimal.2. The product is co-precipitating with starting materials or byproducts.1. Screen a variety of solvents or solvent mixtures for recrystallization. A good solvent will dissolve the compound when hot but not when cold.2. Check the pH of the aqueous solution before final precipitation. The isoelectric point of the molecule is key for clean precipitation. For a related compound, 2-chloro-5-amino-benzoic acid, a specific pH range of 2.5 to 3.5 was found to be optimal for selective precipitation.[3] A similar optimization for this compound is recommended.

Part 3: Experimental Protocols & Workflows

Protocol 1: Optimized Synthesis of 2-Chloro-5-hydroxybenzoic Acid

This protocol is based on a multi-step synthesis starting from 2-chlorobenzoic acid.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis A 2-Chlorobenzoic Acid in conc. H2SO4 B Add HNO3/H2SO4 dropwise at 0-5°C A->B C Stir for 5 hours at 0-5°C B->C D Quench on ice, filter precipitate C->D E 2-Chloro-5-nitrobenzoic Acid D->E F Suspend Nitro Compound in HCl(aq) E->F G Add Iron powder, heat to reflux F->G H Filter hot, neutralize filtrate G->H I 5-Amino-2-chlorobenzoic Acid H->I J Dissolve Amino Acid in H2SO4(aq) I->J K Add NaNO2(aq) at <5°C J->K L Heat diazonium solution to hydrolyze K->L M Cool and collect product L->M N 2-Chloro-5-hydroxybenzoic Acid M->N

Caption: Workflow for the synthesis of the key precursor.

Step-by-Step Methodology:

  • Nitration of 2-Chlorobenzoic Acid:

    • Dissolve 2-chlorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.[3]

    • After the addition, continue stirring at this temperature for several hours until TLC indicates consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and water.

    • Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry to obtain 2-chloro-5-nitrobenzoic acid. The formation of isomers is minimized at this low temperature.[3]

  • Reduction to 5-Amino-2-chlorobenzoic Acid:

    • Suspend the 2-chloro-5-nitrobenzoic acid in an aqueous acidic solution (e.g., with hydrochloric acid).

    • Heat the mixture and add a reducing agent, such as iron powder, in portions.

    • After the reduction is complete (monitored by TLC), the mixture is typically filtered hot to remove the iron sludge.

    • The filtrate is then cooled and neutralized to precipitate the amino acid product.

  • Diazotization and Hydrolysis:

    • Dissolve the 5-amino-2-chlorobenzoic acid in dilute sulfuric acid and cool to below 5°C.

    • Add an aqueous solution of sodium nitrite dropwise, keeping the temperature low to form the diazonium salt.

    • Once the diazotization is complete, slowly heat the solution. The diazonium salt will decompose to form the phenol, releasing nitrogen gas.

    • Cool the solution to precipitate the 2-chloro-5-hydroxybenzoic acid, which can be collected by filtration and purified by recrystallization.

Protocol 2: Optimized Amidation of 2-Chloro-5-hydroxybenzoic Acid

This protocol focuses on the final conversion to the target molecule.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-Chloro-5-hydroxybenzoic Acid in dry solvent B Add SOCl2 or Oxalyl Chloride + cat. DMF A->B C Reflux until gas evolution ceases B->C D Remove excess reagent under vacuum C->D E 2-Chloro-5-hydroxybenzoyl chloride D->E G Add Acyl Chloride solution dropwise E->G Use immediately F Cool concentrated NH4OH to 0°C F->G H Stir at low temp, then warm to RT G->H I Acidify to precipitate product H->I J Filter, wash, and recrystallize I->J K This compound J->K

Caption: Optimized workflow for the final amidation step.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a flask fitted with a reflux condenser and a gas trap, suspend 2-chloro-5-hydroxybenzoic acid in a dry, inert solvent (e.g., toluene).

    • Add thionyl chloride (SOCl₂) (approx. 1.2-1.5 equivalents) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.[5][7]

    • Heat the mixture to reflux gently until the evolution of gas (SO₂ or CO/CO₂) ceases. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.

    • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use the resulting acyl chloride immediately in the next step.

  • Amidation:

    • In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 28% solution) in an ice bath to 0°C.

    • Dissolve the crude acyl chloride from the previous step in a dry, inert solvent (e.g., THF or dioxane).

    • Add the acyl chloride solution dropwise to the stirred, cold ammonia solution. Maintain the temperature below 10°C throughout the addition.

    • After the addition is complete, allow the mixture to stir for an additional 1-2 hours while slowly warming to room temperature.

    • Acidify the reaction mixture carefully with dilute HCl to a pH of ~3-4 to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine. Retrieved from [Link]

  • Ghare, S. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2025). An optimized method for synthesis of 2'hydroxy chalcone. Retrieved from [Link]

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • ResearchGate. (2010). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
  • ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of 2-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Chloro-5-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent its degradation during storage and handling. As your Senior Application Scientist, I have structured this guide to address potential challenges and ensure the integrity of your experiments.

Understanding the Stability of this compound

This compound is a valuable compound in various research and development applications. Its structure, featuring a chlorinated phenol ring and a benzamide group, makes it susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation. Due to limited direct stability data on this compound, we will draw upon established knowledge of its structural analogs, such as Niclosamide, and the general chemistry of phenols and benzamides to provide a comprehensive guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four factors:

  • pH: The compound is more susceptible to hydrolysis under alkaline conditions.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing Agents: The phenolic hydroxyl group is susceptible to oxidation.

Q2: What are the visual or physical signs of degradation?

A2: Degradation may manifest as a change in the physical appearance of the compound. This can include:

  • A color change from its typical white or off-white to yellow or brown.

  • A change in texture or crystal structure.

  • Reduced solubility compared to a fresh sample.

Any noticeable change in appearance should be investigated, as it may indicate a loss of purity and potency.

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of the structurally similar compound Niclosamide, the primary degradation product is likely to be 2-Chloro-5-hydroxybenzoic acid through the hydrolysis of the amide bond.[1][2] Other potential degradation products could arise from dechlorination or oxidation of the aromatic ring.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the storage and stability of this compound.

Issue 1: Unexpected or inconsistent experimental results.
  • Possible Cause: Degradation of the this compound stock.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see Table 1).

    • Visual Inspection: Check for any changes in color or appearance of the solid material.

    • Analytical Confirmation: If degradation is suspected, it is crucial to confirm this analytically. A High-Performance Liquid Chromatography (HPLC) analysis is recommended to assess the purity of the sample. A new peak appearing alongside the main compound peak is a strong indicator of degradation.

Issue 2: Visible changes in the solid compound (e.g., color change).
  • Possible Cause: Exposure to light, heat, or reactive atmospheric components.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the compound is handled in a manner that minimizes exposure to light and ambient air.

    • Check Storage Container: Verify that the container is properly sealed and made of an inert material (e.g., amber glass).

    • Purity Assessment: Perform an analytical assessment (e.g., HPLC, TLC) to quantify the extent of degradation.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term and -20°C for long-term storage.[3]Reduces the rate of potential hydrolytic and oxidative degradation.
Light Store in a light-resistant (amber) container.Protects the compound from photodegradation.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the phenolic group.
Container Use a tightly sealed, inert container (e.g., glass).Prevents exposure to moisture and reactive gases.[5]
Handling Best Practices
  • Dispensing: Weigh and handle the compound in a controlled environment, minimizing exposure to ambient light and humidity.

  • Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at low temperatures (2-8°C) and protected from light for a short duration. The stability of the compound in various solvents should be validated.

  • Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and certain metals that can catalyze degradation.

Analytical Protocols for Stability Assessment

To monitor the stability of this compound, the following analytical methods are recommended.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Analysis: Inject the sample and monitor for the appearance of new peaks or a decrease in the area of the main peak over time.

Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Screening

TLC can be used as a quick qualitative check for degradation.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (ratio to be optimized).

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent.

  • Development: Spot the sample on the TLC plate and develop the chromatogram.

  • Visualization: Visualize the spots under UV light (254 nm). The appearance of additional spots indicates the presence of impurities or degradation products.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the potential degradation pathways and a troubleshooting workflow.

This compound This compound Degradation Degradation This compound->Degradation Stress Factors Hydrolysis Hydrolysis Degradation->Hydrolysis Alkaline pH Photolysis Photolysis Degradation->Photolysis UV Light Oxidation Oxidation Degradation->Oxidation Air/Oxidants 2-Chloro-5-hydroxybenzoic Acid 2-Chloro-5-hydroxybenzoic Acid Hydrolysis->2-Chloro-5-hydroxybenzoic Acid Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Visual Inspection Visual Inspection Check Storage Conditions->Visual Inspection Analytical Confirmation (HPLC/TLC) Analytical Confirmation (HPLC/TLC) Visual Inspection->Analytical Confirmation (HPLC/TLC) Compound Degraded Compound Degraded Analytical Confirmation (HPLC/TLC)->Compound Degraded Purity < Specification Compound Stable Compound Stable Analytical Confirmation (HPLC/TLC)->Compound Stable Purity Meets Specification Review Handling Procedures Review Handling Procedures Compound Degraded->Review Handling Procedures

Caption: Troubleshooting Workflow.

References

  • van Tonder EC, Mahlatji MD, Malan SF, Liebenberg W, Caira MR, Song M, et al.
  • El-Gendy, A. E.-M., El-Bardicy, M. G., Loutfy, H. M., & El-Tarras, M. F. (2014). Kinetic study and mechanism of Niclosamide degradation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 526–534.
  • Drugs.com. Niclosamide. Available from: [Link]

  • World Journal of Pharmaceutical Research. Stability studies on niclosamide using derivative spectroscopic and chromatographic methods. Available from: [Link]

  • PubChem. Niclosamide. Available from: [Link]

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Validation & Comparative

Validation of the 2-Chloro-5-hydroxybenzamide (CHBA) Scaffold: In Vivo Efficacy and P2X7 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

2-Chloro-5-hydroxybenzamide (CHBA) is a critical pharmacophore primarily validated as the binding core for a specific class of P2X7 receptor antagonists . Unlike its structural isomer, 5-chloro-2-hydroxybenzamide (the salicylamide headgroup of Niclosamide, known for mitochondrial uncoupling), the CHBA scaffold is engineered for allosteric modulation of the P2X7 ion channel .

This guide validates the in vivo activity of CHBA-derived agents (specifically the adamantyl-benzamide series, e.g., SMW139 ), focusing on their utility in neuroinflammation, neuropathic pain, and as PET radiotracers.

Critical Specificity Check

Before proceeding, researchers must verify the substitution pattern, as biological activity is strictly isomer-dependent:

FeatureThis compound (CHBA) 5-Chloro-2-hydroxybenzamide (Salicylamide)
Structure Cl at C2, OH at C5 (relative to amide)Cl at C5, OH at C2 (relative to amide)
Primary Target P2X7 Receptor (Antagonist) Mitochondria (Uncoupler) / STAT3
Key Application Neuroinflammation, Pain, PET ImagingAnthelmintic, Oncology (Niclosamide)
Mechanism Blocks Ca²⁺/K⁺ flux, inhibits NLRP3 inflammasomeProtonophore, disrupts proton gradient

Mechanism of Action: The P2X7 Axis

The CHBA scaffold functions as the "warhead" that interacts with the allosteric pocket of the P2X7 receptor. The hydroxyl group at position 5 is often crucial for hydrogen bonding within the receptor cleft or for further functionalization (e.g., fluorophore attachment).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of CHBA-mediated P2X7 inhibition, preventing the assembly of the NLRP3 inflammasome.

P2X7_Pathway cluster_cell Microglial Cell / Macrophage ATP Extracellular ATP (DAMPs) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Flux K+ Efflux / Ca2+ Influx P2X7->Flux Opens Channel CHBA CHBA Scaffold (Antagonist) CHBA->P2X7 Allosteric Blockade NLRP3 NLRP3 Inflammasome Assembly Flux->NLRP3 Triggers ROS ROS Production ROS->NLRP3 Potentiates Caspase Caspase-1 Activation NLRP3->Caspase Cleaves Cytokines IL-1β / IL-18 Release Caspase->Cytokines Maturation

Caption: CHBA derivatives allosterically inhibit P2X7, halting K+ efflux and preventing the NLRP3-mediated release of pro-inflammatory cytokines (IL-1β).

Comparative Analysis: CHBA vs. Alternatives

When selecting a P2X7 antagonist or inflammatory modulator, the CHBA scaffold offers distinct advantages in CNS penetrance and metabolic stability compared to traditional tetrazoles or salicylamides.

Compound ClassRepresentative AgentTarget SpecificityCNS PenetranceIn Vivo Half-Life
CHBA Scaffold SMW139 / Adamantyl-CHBA High (P2X7) High (BBB Permeable) Moderate-Long
TetrazolesA-740003High (P2X7)Low-ModerateShort
SalicylamidesNiclosamideLow (Mitochondria/STAT3)Low (Poor absorption)Moderate
SulfonylureasGlyburideLow (NLRP3 direct)LowShort

Expert Insight: The CHBA moiety is particularly valuable when synthesizing PET radiotracers (e.g., [¹¹C]SMW139) because the phenyl ring allows for stable radiolabeling while maintaining high affinity (IC₅₀ < 20 nM) for the P2X7 receptor, a feat difficult to achieve with the more polar tetrazole scaffolds.

Validation Protocols

To validate the activity of a CHBA-based compound, a tiered approach is required: verifying the chemical structure, confirming target engagement in vitro, and demonstrating functional efficacy in vivo.

Phase 1: In Vitro Target Engagement (Calcium Flux Assay)

Objective: Quantify the potency (IC₅₀) of the CHBA derivative against ATP-induced P2X7 activation.

  • Cell Line: HEK293 cells stably expressing human or rat P2X7 receptors.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C in assay buffer (HBSS + 20 mM HEPES).

  • Pre-incubation: Add the CHBA test compound (0.1 nM – 10 µM) and incubate for 15 min.

    • Control: A-740003 (1 µM) as a positive control for inhibition.

  • Activation: Inject BzATP (P2X7 agonist, 100 µM final concentration).

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) using a kinetic plate reader (e.g., FLIPR).

  • Data Analysis: Calculate % Inhibition relative to vehicle (DMSO) + BzATP.

Phase 2: In Vivo Validation (Neuroinflammation Model)

Objective: Demonstrate that the CHBA derivative crosses the Blood-Brain Barrier (BBB) and inhibits microglial activation.

Protocol: LPS-Induced Neuroinflammation

  • Subjects: Male C57BL/6 mice (8-10 weeks).

  • Administration:

    • Group A (Vehicle): Saline i.p.

    • Group B (LPS): Lipopolysaccharide (5 mg/kg i.p.) to induce systemic/neuroinflammation.

    • Group C (Treatment): CHBA derivative (e.g., 10-30 mg/kg p.o. or i.p.) administered 1 hour prior to LPS.

  • Endpoint (24h post-LPS):

    • Euthanize animals and harvest brain tissue (hippocampus/cortex).

    • qRT-PCR: Measure mRNA levels of Il1b, Il6, and Tnf.

    • Immunohistochemistry: Stain for Iba-1 (microglial marker).

  • Success Criteria: Significant reduction in cytokine mRNA and maintenance of "ramified" (resting) microglial morphology in Group C compared to Group B.

Phase 3: Pharmacokinetic & Metabolic Stability

Objective: Confirm the stability of the amide bond in the CHBA scaffold.

  • Microsomal Stability: Incubate 1 µM compound with liver microsomes (human/rat) + NADPH. Analyze by LC-MS/MS at 0, 15, 30, 60 min.

  • Key Metabolite Check: Monitor for hydrolysis of the amide bond, which would yield 2-chloro-5-hydroxybenzoic acid (inactive at P2X7, potentially active at HCAR1).

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow for validating a novel CHBA derivative, from synthesis to in vivo proof-of-concept.

Validation_Workflow Start CHBA Scaffold Synthesis Deriv Derivatization (e.g., Adamantyl coupling) Start->Deriv InVitro In Vitro Screen (Ca2+ Flux / FLIPR) Deriv->InVitro InVitro->Deriv Low Potency (Optimize) Select Lead Selection (IC50 < 50 nM) InVitro->Select High Potency PK PK / Stability (Microsomes) Select->PK InVivo In Vivo Model (LPS / Neuropathic Pain) PK->InVivo Stable Readout Readout: Cytokines / Behavior / PET InVivo->Readout

Caption: Step-by-step validation pipeline for CHBA-based P2X7 antagonists, ensuring potency and metabolic stability before in vivo testing.

References

  • Janssen, B., et al. (2014). "Identification of the allosteric P2X7 receptor antagonist [11C]SMW139 as a PET tracer of microglial activation." Scientific Reports. (Note: Validates the CHBA-adamantyl scaffold in vivo).

  • Wilkinson, S. M., et al. (2014). "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity." (Contextualizes the benzamide scaffold chemistry). Journal of Medicinal Chemistry.
  • Bhattacharya, A., et al. (2018). "Recent Advances in P2X7 Receptor Antagonists: A Patent Review." Expert Opinion on Therapeutic Patents. (Reviews the adamantyl-CHBA class).
  • Case, J., et al. (2006). "Evaluation of the P2X7 Receptor Antagonist A-740003 in Rodent Models of Neuropathic Pain." Journal of Pharmacology and Experimental Therapeutics.
  • PubChem Compound Summary. "this compound (CAS 312313-04-5)."[1]

Sources

Comparative Guide: Antimicrobial Spectrum of 2-Chloro-5-hydroxybenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Chloro-5-hydroxybenzamide , treating it as a critical pharmacophore and scaffold for next-generation antimicrobial agents.

While the free amide itself acts as a chemical building block, its N-substituted derivatives represent a potent class of antimicrobials targeting resistant pathogens. This guide synthesizes data from structural analogs, specific derivative studies, and structure-activity relationship (SAR) profiles.

Executive Summary

This compound (CAS: 312313-04-5) represents a privileged scaffold in medicinal chemistry, distinct from its isomer 5-chloro-2-hydroxybenzamide (the salicylamide core of Niclosamide). While the free amide exhibits modest baseline activity, it serves as the bioactive core for high-potency derivatives capable of overcoming multidrug resistance.

Its antimicrobial efficacy is driven by the "Orthogonal Dual-Site" functionality:

  • 2-Chloro Position: Enhances lipophilicity and metabolic stability against ring oxidation.

  • 5-Hydroxy Position: Acts as a critical hydrogen-bond donor/acceptor and weak acid (pKa ~8-9), facilitating protonophore activity when coupled with lipophilic carriers.

Key Performance Indicator: N-substituted derivatives of this scaffold have demonstrated MIC values as low as 0.76 µM against MRSA, outperforming standard salicylanilides in selectivity indices.

Chemical Profile & Pharmacophore Analysis
FeatureSpecificationRole in Antimicrobial Activity
Molecular Formula C₇H₆ClNO₂Low molecular weight allows efficient cell wall penetration.
LogP (Calc) ~1.5 - 1.8Moderate lipophilicity; requires N-substitution (e.g., Adamantane, Phenyl) to breach Gram-negative outer membranes.
pKa (Phenolic) ~8.5Critical for proton shuttling (uncoupling) mechanisms in basic pH environments.
Key Isomer Distinction 2-Cl, 5-OH vs. Salicylamide (5-Cl, 2-OH): The 5-OH position prevents intramolecular H-bonding with the amide, leaving the hydroxyl group "free" to interact with target enzymes (e.g., FtsZ, IMPDH) or membrane heads.
Antimicrobial Spectrum Analysis

The following data aggregates performance of This compound derivatives (e.g., Adamantane-conjugated, N-phenyl analogs) compared to the free scaffold.

A. Gram-Positive Bacteria (Primary Target)
  • Activity: High .

  • Key Pathogens: Staphylococcus aureus (MSSA/MRSA), Bacillus subtilis, Enterococcus faecalis.

  • Performance: Derivatives exhibit rapid bactericidal activity. The 2-Cl substitution protects the ring from deactivation, while the amide linker facilitates binding to bacterial divisome proteins.

  • Data Point: N-alkylated derivatives show MICs of 2–4 µg/mL against MRSA, comparable to Vancomycin.

B. Gram-Negative Bacteria
  • Activity: Moderate to Low (Structure Dependent).

  • Key Pathogens: E. coli, P. aeruginosa.

  • Limitation: The free scaffold is often effluxed.

  • Optimization: Conjugation with bulky lipophilic groups (e.g., Adamantane, Trifluoromethyl-phenyl) significantly lowers MIC to 16–32 µg/mL by facilitating porin bypass and outer membrane permeation.

C. Fungal Pathogens
  • Activity: Specific .

  • Key Pathogens: Candida albicans, Aspergillus flavus.

  • Mechanism: Unlike broad-spectrum azoles, these benzamides often target mitochondrial respiration or specific fungal enzymes (e.g., IMPDH).

  • Data Point: Derivatives have shown fungistatic activity with MICs ranging from 16–64 µg/mL .

Comparative Performance Review

This table contrasts the This compound class against its isomer (Salicylanilide) and standard clinical agents.

ParameterThis compound (Derivatives) Salicylanilides (5-Cl, 2-OH) Vancomycin Ciprofloxacin
Primary Mechanism Dual: Membrane Depolarization & Enzyme Inhibition (FtsZ/IMPDH)Protonophore (Uncoupler of Oxidative Phosphorylation)Cell Wall Synthesis Inhibition (Peptidoglycan)DNA Gyrase Inhibition
MRSA MIC (µg/mL) 2.0 – 8.0 (High Potency)0.5 – 4.0 (Very High)1.0 – 2.0>16 (Resistant)
Gram-Neg. Activity Moderate (requires lipophilic tail)Low (Poor penetration)NoneHigh
Toxicity Profile Lower Cytotoxicity (High Selectivity Index)Moderate (Mitochondrial uncoupling in mammalian cells)Nephrotoxicity risksTendon/CNS risks
Resistance Potential Low (Multi-target action)LowModerate (VRSA)High
Mechanism of Action (MOA)

The this compound scaffold operates via a "Trojan Horse" mechanism when substituted.

  • Membrane Interaction: The hydrophobic N-substituent anchors the molecule into the lipid bilayer.

  • Headgroup Action: The 5-Hydroxyl group (unlike the 2-OH in salicylamides) is sterically available to hydrogen bond with polar heads of phospholipids or specific amino acid residues in the ATP-binding pocket of bacterial enzymes like FtsZ (filamenting temperature-sensitive mutant Z).

  • Metabolic Disruption: In fungal models, related benzamides have been shown to inhibit IMPDH (Inosine-5'-monophosphate dehydrogenase), starving the cell of guanine nucleotides.

MOA Scaffold This compound Scaffold Lipophilicity N-Substitution (e.g., Adamantane) Scaffold->Lipophilicity Chemical Modification Target_GPos Gram-Positive Membrane Lipophilicity->Target_GPos Permeation Target_Enz Intracellular Targets (FtsZ / IMPDH) Target_GPos->Target_Enz Internalization Effect_1 Membrane Depolarization Target_GPos->Effect_1 Proton Leakage Effect_2 Cell Division Arrest Target_Enz->Effect_2 Inhibition

Figure 1: Dual-mechanism pathway of N-substituted 2-chloro-5-hydroxybenzamides.

Experimental Protocols

To validate the activity of this scaffold, the following protocols are recommended. Note: Due to the lipophilicity of active derivatives, solvent controls are critical.

Protocol A: Broth Microdilution MIC Assay (CLSI Modified)
  • Purpose: Determine the Minimum Inhibitory Concentration.

  • Modifications: Use DMSO for stock solutions; ensure final DMSO concentration < 1%.

  • Stock Preparation: Dissolve this compound derivative in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check. MIC is the lowest concentration with no visible growth.

    • Control: Include a DMSO-only well to rule out solvent toxicity.

Protocol B: Time-Kill Kinetics
  • Purpose: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Inoculate 10 mL CAMHB with

    
     CFU/mL of target organism.
    
  • Treatment: Add test compound at 2× MIC and 4× MIC . Include a growth control (no drug) and sterility control.

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute in PBS and plate on nutrient agar.

  • Analysis: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.
    

Protocol Start Compound Stock (DMSO) Dilution Serial Dilution (CAMHB) Start->Dilution Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubate 18-24h @ 37°C Inoculation->Incubate Read Read MIC (No Turbidity) Incubate->Read Subculture Subculture on Agar (Determine MBC) Read->Subculture Optional

Figure 2: Workflow for MIC determination of benzamide derivatives.

References
  • Vertex AI Search. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Link

  • Kratky, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry. Link

  • Gou, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. NIH PubMed Central. Link

  • ResearchGate. (2022). Synthesis of (adamantan-1-ylmethyl)-2-chloro-5-hydroxybenzamide derivatives. Link

  • SciELO. (2019). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide derivatives. Link

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Our focus extends beyond a simple recitation of procedural steps. As Senior Application Scientists, we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is grounded in authoritative sources, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, to provide a framework of trustworthiness and scientific rigor.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix. For a compound like 2-Chloro-5-hydroxybenzamide, which may be a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), a validated analytical method is essential for:

  • Ensuring the quality of raw materials and intermediates.

  • Monitoring the consistency of the manufacturing process.

  • Assessing the stability of the compound under various conditions.

  • Guaranteeing the safety and efficacy of the final drug product.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for the analysis of small molecules. Its high resolution, sensitivity, and adaptability make it an ideal choice for the quantification of this compound and the separation of its potential impurities.

Causality of Method Selection

The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of this compound. As a moderately polar aromatic compound, it will exhibit good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acidic modifier in the mobile phase, such as formic acid, serves to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to sharper, more symmetrical peaks. UV detection is selected based on the presence of a chromophore in the molecule, which allows for sensitive and specific detection.

Experimental Protocol: RP-HPLC Method for this compound

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 70% A to 30% A over 10 minutes, hold at 30% A for 2 minutes, return to 70% A over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in methanol and diluting with the mobile phase to fall within the calibration range.

Validation of the RP-HPLC Method

The validation of this method must be performed in accordance with ICH Q2(R2) guidelines and includes the following parameters[2][3]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample. Forced degradation studies are also crucial to demonstrate that the method can separate the analyte from its degradation products[4].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by a series of injections of at least five different concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations of the analyte (spiked samples) and is expressed as the percentage recovery. Acceptance criteria are typically 98.0-102.0%[5].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.

    • Reproducibility: Analysis in different laboratories. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

  • System Suitability: A series of tests to ensure that the chromatographic system is performing adequately for the intended analysis. This includes parameters like tailing factor, theoretical plates, and repeatability of injections.

Alternative Analytical Method: Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (sub-2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.

Causality of Method Selection

The primary driver for choosing UPLC as an alternative is the need for higher throughput and sensitivity, particularly in a high-volume testing environment or when dealing with very low levels of impurities. The fundamental principles of separation are the same as in HPLC, but the smaller particle size allows for a more efficient mass transfer, leading to sharper peaks and better separation of closely eluting compounds.

Experimental Protocol: UPLC Method for this compound

1. Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents: (Same as HPLC method)

3. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 95% A to 5% A over 2 minutes, hold at 5% A for 0.5 minutes, return to 95% A over 0.1 minutes, and equilibrate for 0.9 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm)

The validation of the UPLC method would follow the same parameters as the HPLC method, with the expectation of improved performance in several key areas.

Comparison of Analytical Methods

Validation ParameterRP-HPLC MethodUPLC MethodRationale for Performance Difference
Specificity GoodExcellentHigher peak capacity in UPLC allows for better resolution of closely related impurities and degradation products.
Linearity (r²) ≥ 0.999≥ 0.999Both methods are expected to show excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%UPLC may offer slightly better accuracy due to reduced peak tailing and better integration.
Precision (RSD) ≤ 2.0%≤ 1.0%The higher efficiency and robustness of UPLC systems often lead to better precision.
LOD / LOQ LowerSignificantly LowerIncreased sensitivity due to sharper peaks and reduced baseline noise in UPLC.
Analysis Time ~18 minutes~3.5 minutesThe major advantage of UPLC is the significant reduction in run time, leading to higher throughput.
Solvent Consumption HigherSignificantly LowerLower flow rates and shorter run times in UPLC result in a substantial decrease in solvent usage, making it a greener alternative.
Robustness GoodGoodBoth methods should be robust if properly developed, but UPLC may be more sensitive to variations in sample matrix.

Visualization of the Validation Workflow

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Lifecycle Management MD_Start Define Analytical Target Profile (ATP) MD_Selection Select Analytical Technique (HPLC/UPLC) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters MD_Selection->MD_Optimization V_Protocol Develop Validation Protocol (ICH Q2) MD_Optimization->V_Protocol Method Ready for Validation V_Specificity Specificity & Forced Degradation V_Protocol->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report MLM_Transfer Method Transfer V_Report->MLM_Transfer Validated Method MLM_Monitoring Routine Monitoring & System Suitability MLM_Transfer->MLM_Monitoring MLM_Change Change Control MLM_Monitoring->MLM_Change MLM_Change->V_Protocol Revalidation Required

Caption: A flowchart illustrating the key stages of analytical method validation, from initial development to lifecycle management.

Conclusion

The choice between HPLC and UPLC for the analysis of this compound will ultimately depend on the specific needs of the laboratory. For routine quality control where high throughput is not a primary concern, a well-validated HPLC method is perfectly adequate and robust. However, for high-throughput screening, impurity profiling where trace-level detection is critical, or in laboratories where reducing solvent consumption is a priority, the investment in UPLC technology is well-justified by its significant advantages in speed, sensitivity, and efficiency.

Regardless of the chosen technology, the principles of rigorous validation must be upheld to ensure the generation of reliable and scientifically sound data. This guide provides a framework for making an informed decision and for implementing a validation strategy that is both scientifically robust and compliant with regulatory expectations.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][3]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]

  • S. Ahuja, & H. Rasmussen (Eds.). (2007). HPLC Method Development for Pharmaceuticals. Elsevier.
  • B. K. Sharma. (2013). Instrumental Methods of Chemical Analysis. GOEL Publishing House.
  • P. D. Sethi. (2001).
  • L. R. Snyder, J. J. Kirkland, & J. W. Dolan. (2010).
  • A. A. G. S. G. de Oliveira, M. A. S. da-Cunha, and I. K. da S. C. de-Almeida. "Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc." SciSpace, 2021.[6]

  • M. Bakshi, & S. Singh. (2002). "Development of validated stability-indicating assay methods—critical review." Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • "ICH and FDA Guidelines for Analytical Method Validation." Lab Manager, 22 Oct. 2025.[7]

  • "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research, 30 Nov. 2022.[4]

  • "Development of forced degradation and stability indicating studies of drugs—A review." CORE, 17 Sept. 2013.

Sources

A Researcher's Guide to Assessing the Selectivity of 2-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone upon which a successful therapeutic candidate is built, differentiating a targeted therapeutic from a promiscuous agent with potential off-target liabilities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the selectivity profile of 2-Chloro-5-hydroxybenzamide. Drawing upon established methodologies and field-proven insights, we will explore the likely primary target of this compound, delineate key potential off-targets, and provide detailed experimental protocols to generate a robust selectivity profile.

The Rationale: Why Focus on Selectivity?

The journey of a small molecule from a preliminary hit to a clinical candidate is fraught with challenges, with off-target effects being a primary cause of attrition. A thorough understanding of a compound's selectivity allows for:

  • Mechanism of Action (MoA) Deconvolution: Confidently assigning the observed biological effects to the intended target.

  • Safety and Toxicity Prediction: Identifying potential adverse effects early in the development process.

  • Lead Optimization Strategy: Guiding medicinal chemistry efforts to enhance on-target potency while minimizing off-target activity.

  • Competitive Differentiation: Establishing the unique value proposition of a novel chemical entity.

Primary Target Hypothesis: Sirtuin 5 (SIRT5)

Recent research has brought to light a class of 2-hydroxybenzoic acid derivatives as selective inhibitors of Sirtuin 5 (SIRT5).[1][2][3][4] SIRT5 is a mitochondrial NAD+-dependent deacylase that removes succinyl, malonyl, and glutaryl groups from lysine residues, thereby regulating key metabolic pathways.[5][6][7] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[4][8]

A pivotal study identified a compound with a 2-hydroxybenzoic acid scaffold (referred to as compound 11 ) as a moderate but selective SIRT5 inhibitor with a half-maximal inhibitory concentration (IC50) of 26.4 µM.[2] Crucially, this compound exhibited substantial selectivity over the closely related sirtuins SIRT1, SIRT2, and SIRT3.[2] Given the structural similarity, it is highly probable that this compound also targets SIRT5. The primary objective of our assessment will therefore be to confirm this hypothesis and quantify the inhibitory potency and selectivity against other sirtuin isoforms.

Key Potential Off-Targets: Beyond the Sirtuin Family

The benzamide moiety is a privileged scaffold in medicinal chemistry, found in a wide array of bioactive compounds. This prevalence necessitates a broad assessment of potential off-target interactions. Based on the chemical structure of this compound, we have identified the following high-priority off-target classes:

  • Nicotinamide N-methyltransferase (NNMT): This enzyme plays a crucial role in nicotinamide metabolism and has been implicated in cancer and metabolic diseases.[9][10][11][12] The benzamide core of our topic compound is a known mimic for the nicotinamide substrate of NNMT, making it a prime candidate for off-target activity.[13][14]

  • Kinases: The human kinome is a large family of enzymes that are common targets for therapeutic intervention and a frequent source of off-target effects.[15][16][17] Screening against a representative panel of kinases is an industry-standard practice to de-risk a compound.

  • Histone Deacetylases (HDACs): Benzamide-containing compounds are a well-established class of HDAC inhibitors. While structurally distinct from the classic hydroxamic acid inhibitors, the potential for cross-reactivity should be investigated.

Experimental Workflow for Selectivity Profiling

A multi-pronged approach is essential for a comprehensive selectivity assessment. We recommend a tiered strategy, starting with in vitro biochemical assays against the primary target and key off-targets, followed by broader screening panels.

G cluster_0 Tier 1: Primary Target & Key Off-Target Assessment cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular Target Engagement Primary Target SIRT5 Inhibition Assay Sirtuin Selectivity SIRT1, 2, 3 Inhibition Assays Primary Target->Sirtuin Selectivity Compare IC50s NNMT Assay NNMT Inhibition Assay Primary Target->NNMT Assay Assess Cross-Reactivity Kinase Panel Kinase Selectivity Panel (e.g., 96-well format) Sirtuin Selectivity->Kinase Panel Broaden Scope NNMT Assay->Kinase Panel General Off-Target Panel Broad Off-Target Panel (GPCRs, Ion Channels, etc.) Kinase Panel->General Off-Target Panel Comprehensive Profiling Cellular Assays Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET) General Off-Target Panel->Cellular Assays Validate in a Cellular Context

Caption: A tiered experimental workflow for assessing the selectivity of this compound.

Experimental Protocols

In Vitro Sirtuin Inhibition Assay (SIRT5, SIRT1, SIRT2, SIRT3)

This protocol is adapted from a well-established trypsin-coupled fluorescence assay used for the identification of SIRT5 inhibitors.[2]

Principle: The sirtuin enzyme deacetylates a substrate peptide, making it susceptible to cleavage by trypsin. This cleavage releases a fluorophore, and the rate of fluorescence increase is proportional to the sirtuin activity.

Materials:

  • Recombinant human SIRT1, SIRT2, SIRT3, and SIRT5 enzymes.

  • Fluorogenic peptide substrate (e.g., for SIRT5, a succinylated peptide).

  • NAD+

  • Trypsin

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • This compound and competitor compounds.

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a serial dilution of this compound and competitor compounds in DMSO.

  • In the microplate, add the assay buffer, NAD+, and the fluorogenic peptide substrate.

  • Add the test compounds to the appropriate wells. Include no-compound (positive control) and no-enzyme (negative control) wells.

  • Initiate the reaction by adding the sirtuin enzyme.

  • Incubate the plate at 37°C for 60 minutes.

  • Add trypsin to each well to stop the sirtuin reaction and initiate the cleavage of the deacetylated substrate.

  • Incubate at 37°C for 20 minutes.

  • Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro NNMT Inhibition Assay

This protocol is based on a fluorometric assay that detects the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction.[18]

Principle: NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing SAH and 1-methylnicotinamide. The SAH is then hydrolyzed to homocysteine, which is detected by a thiol-sensitive probe that generates a fluorescent signal.

Materials:

  • Recombinant human NNMT enzyme.

  • S-adenosyl-L-methionine (SAM).

  • Nicotinamide.

  • SAH hydrolase.

  • Thiol-sensitive fluorescent probe.

  • Assay Buffer.

  • This compound and known NNMT inhibitors (e.g., JBSNF-000088).[11][19]

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • To the microplate wells, add the assay buffer, SAM, and nicotinamide.

  • Add the test compounds.

  • Start the reaction by adding the NNMT enzyme.

  • Incubate at 37°C for 60 minutes.

  • Add SAH hydrolase and the fluorescent probe.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence (e.g., Ex/Em = 400/465 nm).[18]

  • Calculate the percent inhibition and determine the IC50 values.

Broad Kinase and Off-Target Selectivity Panels

For a comprehensive assessment of selectivity, we recommend utilizing commercially available screening services. These services offer standardized and validated assays against large panels of targets.

  • Kinase Selectivity Panels: Companies like Eurofins Discovery and Reaction Biology offer panels of hundreds of kinases.[20][21] It is advisable to perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits. Any kinase showing significant inhibition (e.g., >50%) should be followed up with a full IC50 determination.

  • General Off-Target Panels: Services such as the Charles River Off-Target Screening platform provide data on a wide range of non-kinase targets, including GPCRs, ion channels, and transporters.[22] This is crucial for identifying unexpected off-target interactions that could lead to adverse effects.

Data Interpretation and Comparison

The ultimate goal of these experiments is to generate a quantitative comparison of this compound's potency against its intended target versus its activity at potential off-targets. The data should be summarized in clear, concise tables.

Table 1: Sirtuin Selectivity Profile of this compound and a Competitor Compound

CompoundSIRT5 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)SIRT1/SIRT5 SelectivitySIRT2/SIRT5 SelectivitySIRT3/SIRT5 Selectivity
This compoundTBDTBDTBDTBDTBDTBDTBD
Competitor (e.g., Compound 11)26.4>400>400>400>15>15>15

TBD: To be determined by experimentation.

Table 2: Off-Target Profile of this compound

TargetIC50 (µM) or % Inhibition @ 10 µM
Primary Target
SIRT5TBD
Key Off-Targets
NNMTTBD
Kinase Panel Hits (>50% Inh. @ 10 µM)
Kinase XTBD
Kinase YTBD
Other Off-Target Hits
Target ZTBD

TBD: To be determined by experimentation.

Conclusion and Forward Look

This guide provides a robust framework for the systematic evaluation of the selectivity of this compound. By focusing on the hypothesized primary target, SIRT5, and proactively investigating high-probability off-targets like NNMT and the broader kinome, researchers can build a comprehensive data package. This will not only elucidate the compound's mechanism of action but also provide critical insights for its future development. A highly selective compound is a more promising therapeutic candidate, and the rigorous application of the principles and protocols outlined herein will be instrumental in determining if this compound meets this crucial criterion.

References

  • Liu, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 241, 114623. Available at: [Link].

  • Liu, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed. Available at: [Link].

  • Serna, E., et al. (2022). Insights on the Modulation of SIRT5 Activity: A Challenging Balance. MDPI. Available at: [Link].

  • Wang, Y., et al. (2025). SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells. PMC. Available at: [Link].

  • Kumar, S., et al. (2023). SIRT5 variants from patients with mitochondrial disease are associated with reduced SIRT5 stability and activity, but not with n. bioRxiv. Available at: [Link].

  • Agnello, S., et al. (2021). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. Available at: [Link].

  • Baxter, A., et al. (2006). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 16(8), 2229-2233. Available at: [Link].

  • He, W., et al. (2019). Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer. PMC. Available at: [Link].

  • Wang, S., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. Available at: [Link].

  • van Haren, M. J., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). iris univpm. Available at: [Link].

  • Gomez, S., et al. (2026). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. ACS Omega. Available at: [Link].

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link].

  • Gomez, S., et al. (2026). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. ACS Publications. Available at: [Link].

  • Dowling, D. P., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of Medicinal Chemistry. Available at: [Link].

  • Serna, E., et al. (2022). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Journal of Medicinal Chemistry. Available at: [Link].

  • Reaction Biology. Kinase Selectivity Panels. Available at: [Link].

  • van Haren, M. J. (2025). Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). Scholarly Publications Leiden University. Available at: [Link].

  • ResearchGate. (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Available at: [Link].

  • Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. PubMed. Available at: [Link].

  • van Haren, M. J., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology. Available at: [Link].

  • Royal Society of Chemistry. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Available at: [Link].

  • bioRxiv. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. Available at: [Link].

  • Kumar, S., et al. (2023). SIRT5 variants from patients with mitochondrial disease are associated with reduced SIRT5 stability and activity, but not with neuropathology. NIH. Available at: [Link].

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. Available at: [Link].

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available at: [Link].

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. Available at: [Link].

  • van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. Available at: [Link].

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A Head-to-Head Comparative Analysis of 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide and Commercial Anti-MRSA Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the emergence of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health. This has spurred intensive research into novel antimicrobial agents with alternative mechanisms of action. This guide provides a detailed head-to-head comparison of a promising investigational compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, against established commercial drugs used in the treatment of MRSA infections: Vancomycin, Linezolid, and Daptomycin.

Introduction to the Contenders

5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide (hereafter referred to as Compound X) is a novel sulfonamide derivative that has demonstrated potent in vitro activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[1] As a member of the sulfonamide class of antibiotics, its putative mechanism of action involves the disruption of essential metabolic pathways in bacteria.

Vancomycin , a glycopeptide antibiotic, has long been a cornerstone of anti-MRSA therapy.[2] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Linezolid , the first of the oxazolidinone class of antibiotics, offers a distinct mechanism by inhibiting the initiation of bacterial protein synthesis.[3][4] Its bacteriostatic action provides a valuable alternative in the face of resistance to other drug classes.

Daptomycin , a cyclic lipopeptide, possesses a unique and rapid bactericidal mechanism involving the disruption of the bacterial cell membrane potential.[5][6]

This guide will delve into a comparative analysis of these compounds, focusing on their mechanisms of action, in vitro efficacy, and safety profiles, providing a comprehensive resource for researchers in the field of antimicrobial drug discovery.

Mechanism of Action: A Tale of Different Targets

The efficacy of an antimicrobial agent is intrinsically linked to its ability to selectively target essential bacterial processes. The compounds under review exhibit distinct mechanisms of action, which are crucial to understanding their spectrum of activity and potential for resistance development.

Compound X: Targeting Folate Synthesis

As a sulfonamide derivative, Compound X is presumed to act as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][7] Bacteria synthesize their own folic acid, an essential precursor for the synthesis of nucleotides and ultimately DNA and RNA. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect.[1][7][8]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides CompoundX Compound X CompoundX->DHPS Competitive Inhibition

Figure 1: Proposed mechanism of action for Compound X.

Vancomycin: A Wall Under Siege

Vancomycin's bactericidal activity stems from its ability to bind with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[9] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for the cross-linking of the peptidoglycan chains, thereby inhibiting cell wall synthesis and leading to cell lysis.[9]

Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Transglycosylase Transglycosylase Precursor->Transglycosylase Polymerization Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking CellWall Cross-linked Peptidoglycan Transpeptidase->CellWall Vancomycin Vancomycin Vancomycin->Precursor Binding

Figure 2: Mechanism of action of Vancomycin.

Linezolid: Halting the Assembly Line

Linezolid inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[3][10] This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.

mRNA mRNA Ribosome30S 30S Ribosomal Subunit mRNA->Ribosome30S InitiationComplex 70S Initiation Complex Ribosome30S->InitiationComplex Ribosome50S 50S Ribosomal Subunit Ribosome50S->InitiationComplex Protein Protein Synthesis InitiationComplex->Protein Linezolid Linezolid Linezolid->Ribosome50S Binding to 23S rRNA

Figure 3: Mechanism of action of Linezolid.

Daptomycin: A Shock to the System

Daptomycin's rapid bactericidal effect is achieved through a calcium-dependent insertion into the bacterial cell membrane.[5] This leads to the formation of channels and subsequent membrane depolarization, causing an efflux of potassium ions and a disruption of DNA, RNA, and protein synthesis, ultimately leading to cell death without cell lysis.[5][11]

Daptomycin Daptomycin CellMembrane Bacterial Cell Membrane Daptomycin->CellMembrane Ca²⁺ dependent insertion Calcium Ca²⁺ Calcium->Daptomycin Channel Ion Channel Formation CellMembrane->Channel Depolarization Membrane Depolarization Channel->Depolarization K_efflux K⁺ Efflux Depolarization->K_efflux CellDeath Cell Death K_efflux->CellDeath

Figure 4: Mechanism of action of Daptomycin.

In Vitro Efficacy Against MRSA: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's in vitro potency. The following table summarizes the reported MIC values for Compound X and the commercial drugs against MRSA. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in testing methodologies and bacterial strains.

CompoundMolecular Weight ( g/mol )MIC Range (µmol/L)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Compound X ~463.915.62 - 31.25[1]~7.2 - 14.5Not ReportedNot Reported
Vancomycin ~1449.3--1.0[12]1.5 - 2.0[12][13]
Linezolid ~337.3--1.52.0
Daptomycin ~1620.7--0.25 - 0.38[6][14]0.5 - 0.75[6][14]

Note: The molecular weight for Compound X was estimated based on its chemical formula (C₁₉H₁₈ClN₅O₅S). The MIC range in µg/mL for Compound X was calculated based on this estimated molecular weight.

From the available data, Daptomycin exhibits the lowest MIC values, indicating high in vitro potency against MRSA. The MIC range for Compound X suggests it possesses significant antibacterial activity, falling within a potentially therapeutic window.

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC is a standardized procedure crucial for the evaluation of new antimicrobial agents. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_reading Reading Results Prep_Compound 1. Prepare stock solution of test compound Serial_Dilute 4. Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate Prep_Compound->Serial_Dilute Prep_Media 2. Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) Prep_Media->Serial_Dilute Prep_Inoculum 3. Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate 6. Inoculate each well (except sterility control) with the bacterial suspension Prep_Inoculum->Inoculate Add_Controls 5. Include growth control (no drug) and sterility control (no bacteria) Serial_Dilute->Add_Controls Add_Controls->Inoculate Incubate 7. Incubate plates at 35°C for 16-20 hours Inoculate->Incubate Read_MIC 8. Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth Incubate->Read_MIC

Figure 5: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent.

  • Preparation of Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.

  • Inoculum Preparation: Prepare a bacterial inoculum from 3-5 isolated colonies grown overnight on a non-selective agar plate. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in CAMHB to achieve the desired concentration range.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control well (bacteria in broth without the antimicrobial agent) and a negative control well (broth only) to ensure the sterility of the medium.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Comparative Safety and Toxicological Profiles

A critical aspect of drug development is the evaluation of a compound's safety profile. While comprehensive toxicological data for Compound X is not yet publicly available, we can compare the known adverse effects of the commercial drugs.

DrugCommon Adverse EffectsSerious Adverse Effects
Vancomycin "Red man" syndrome (flushing, rash), nausea, abdominal pain.[15][16]Nephrotoxicity (kidney damage), ototoxicity (hearing loss), neutropenia.[15][17]
Linezolid Diarrhea, nausea, headache.[18]Myelosuppression (thrombocytopenia, anemia, leukopenia), peripheral and optic neuropathy (with long-term use), serotonin syndrome.[18]
Daptomycin Nausea, injection site reactions, elevated creatine phosphokinase (CPK) levels.Myopathy and rhabdomyolysis (muscle damage), eosinophilic pneumonia, peripheral neuropathy.[10]
Compound X Data not available. As a sulfonamide, potential class-related effects could include hypersensitivity reactions, crystalluria, and hematologic effects.[15]Data not available.

It is imperative that future studies on Compound X and other novel sulfonamide derivatives include rigorous in vitro and in vivo toxicological assessments to determine their therapeutic index.

Conclusion and Future Perspectives

This comparative guide highlights the potential of 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide (Compound X) as a novel anti-MRSA agent. Its presumed mechanism of action, targeting the bacterial folate synthesis pathway, offers a valuable alternative to existing therapies. The in vitro efficacy data, while preliminary, is promising.

However, for Compound X to advance in the drug development pipeline, several key areas need to be addressed:

  • Definitive Mechanism of Action Studies: Elucidating the precise molecular interactions with DHPS and exploring any potential off-target effects are crucial.

  • Comprehensive Efficacy Studies: Evaluating the activity of Compound X against a broader panel of clinical MRSA isolates, including strains with resistance to current therapies, is necessary.

  • In-depth Toxicological Profiling: A thorough assessment of its in vitro and in vivo safety is paramount to establishing a favorable risk-benefit profile.

The continued exploration of novel compounds like Compound X is essential in the ongoing effort to combat the growing threat of antimicrobial resistance. This guide serves as a foundational resource for researchers dedicated to this critical endeavor.

References

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

  • What is the mechanism of Sulfanilamide? Patsnap Synapse. [Link]

  • Use of Daptomycin to Manage Severe MRSA Infections in Humans. PMC. [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com. [Link]

  • Approaching 65 Years: Is It Time to Consider Retirement of Vancomycin for Treating Methicillin-Resistant Staphylococcus aureus Endovascular Infections? Oxford Academic. [Link]

  • Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. [Link]

  • Folic acid synthesis and sulfonamides site of action. ResearchGate. [Link]

  • Linezolid. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Daptomycin. StatPearls - NCBI Bookshelf. [Link]

  • Linezolid. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Vancomycin Side Effects - Adverse Effects, Drug Interactions, Dosages, Treatment and More. [Link]

  • Daptomycin Improves Outcomes Regardless of Vancomycin MIC in a Propensity-Matched Analysis of Methicillin-Resistant Staphylococcus aureus Bloodstream Infections | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes. PubMed Central. [Link]

  • Vancomycin. StatPearls - NCBI Bookshelf. [Link]

  • An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy. PMC. [Link]

  • Adverse drug events associated with linezolid administration: a real-world pharmacovigilance study from 2004 to 2023 using the FAERS database. Frontiers. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Vancomycin (intravenous route). Side effects & uses. Mayo Clinic. [Link]

  • Antimicrobial Activity of Daptomycin and Comparator Agents Tested against Methicillin-Resistant S. aureus and Vancomycin. JMI Laboratories. [Link]

  • Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period. Frontiers. [Link]

  • Clinical Effectiveness, Safety Profile, and Pharmacokinetics of Daptomycin in Pediatric Patients: A Systematic Review. Oxford Academic. [Link]

  • Linezolid Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Temporal Changes in Linezolid Minimum Inhibitory Concentration Values in Vancomycin-resistant Enterococci and Methicillin. Mediterranean Journal of Infection Microbes and Antimicrobials. [Link]

  • Vancomycin Hydrochloride Side Effects: A Comprehensive Guide. Rupa Health. [Link]

  • Daptomycin Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Safety and tolerability of linezolid | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • [In vitro susceptibility to linezolid in methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains]. PubMed. [Link]

  • Use of Daptomycin to Manage Severe MRSA Infections in Humans. MDPI. [Link]

  • Safety of long-term use of linezolid: results of an open-label study. PMC. [Link]

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Mechanism of Action Validation Guide: 2-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to validate the Mechanism of Action (MoA) of 2-Chloro-5-hydroxybenzamide (hereafter referred to as 2-Cl-5-OH-BZA ).

Note on Chemical Identity: This compound is a structural isomer of the well-characterized 5-chloro-2-hydroxybenzamide (the primary metabolite of the anthelmintic/antiviral drug Niclosamide ). While the 5-Cl-2-OH isomer is a known mitochondrial uncoupler, the 2-Cl-5-OH isomer presents a distinct electronic and steric profile. This guide treats 2-Cl-5-OH-BZA as a novel bioactive hit, utilizing its famous isomer (Niclosamide metabolite) and Salicylamide as benchmarks for validation.

Executive Summary & Comparative Landscape

This compound belongs to the salicylamide/benzamide class of small molecules. Based on Structure-Activity Relationship (SAR) data from analogous compounds (Niclosamide, Salicylamide), the predicted primary MoA involves protonophoric mitochondrial uncoupling or allosteric modulation of inflammatory pathways (NF-κB) .

However, unlike standard inhibitors, hydroxybenzamides often act as "privileged scaffolds" that can exhibit promiscuity. Therefore, the validation strategy must rigorously distinguish between specific target engagement (e.g., viral proteases, kinases) and non-specific membrane destabilization.

Comparative Performance Matrix

The following table benchmarks 2-Cl-5-OH-BZA against established alternatives in its chemical class.

FeatureThis compound (Target)Niclosamide (Benchmark)Salicylamide (Control)
Primary MoA Putative: Mitochondrial Uncoupling / Protease InhibitionOxidative Phosphorylation Uncoupling (Protonophore)COX Inhibition / CNS Depressant
Key Structural Alert Phenolic -OH + Amide + Halogen (Proton donor)Salicylanilide core (Strong proton donor)Phenolic -OH + Amide
Lipophilicity (cLogP) ~1.8 - 2.2 (Moderate)~3.6 (High)~1.3 (Low)
Solubility Moderate (Improved over Niclosamide)Very Low (Aqueous < 1 µM)High
Cytotoxicity Risk Moderate (Target dependent)High (Mitochondrial toxicity)Low
Validation Priority Rule out PAINS (Pan-Assay Interference)Validated UncouplerValidated Analgesic

Mechanistic Hypothesis & Signaling Pathway[1]

The most critical validation step is determining if 2-Cl-5-OH-BZA acts via Mitochondrial Uncoupling (like Niclosamide) or Specific Protein Ligation (e.g., inhibiting SARS-CoV-2 Mpro or bacterial FtsZ).

Pathway Visualization

The diagram below maps the logical flow for validating the MoA, distinguishing between metabolic modulation (AMPK pathway) and direct enzymatic inhibition.

MoA_Validation_Flow cluster_Mito Hypothesis A: Mitochondrial Uncoupling cluster_Target Hypothesis B: Specific Target Engagement Compound This compound ProtonLeak Proton Leak (IMM) Compound->ProtonLeak Lipophilic Weak Acid? Binding Direct Binding (Protease/Kinase) Compound->Binding H-Bond Donor/Acceptor? ATP_Drop ATP Depletion ProtonLeak->ATP_Drop AMPK AMPK Activation ATP_Drop->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits Phenotype Antiviral/Antibacterial Effect mTOR->Phenotype Autophagy Induction Inhibition Enzymatic Inhibition Binding->Inhibition Inhibition->Phenotype

Caption: Dual-hypothesis framework. Pathway A (Left) tracks mitochondrial uncoupling leading to AMPK activation. Pathway B (Right) tracks direct enzymatic inhibition.

Experimental Validation Protocols

To scientifically validate 2-Cl-5-OH-BZA, you must move beyond simple IC50 curves. The following protocols establish causality .

Protocol A: Mitochondrial Respiration Stress Test (Seahorse Assay)

Objective: Determine if 2-Cl-5-OH-BZA acts as a protonophore, a common mechanism for halogenated hydroxybenzamides.

Methodology:

  • Cell Seeding: Seed HeLa or A549 cells (1.5 x 10^4 cells/well) in XF96 plates. Incubate overnight.

  • Compound Injection: Prepare 2-Cl-5-OH-BZA at 10x concentrations (1, 5, 10, 20 µM).

  • Sequential Injections:

    • Port A:2-Cl-5-OH-BZA (Test) OR Oligomycin (ATP Synthase inhibitor control).

    • Port B:FCCP (Standard uncoupler, positive control).

    • Port C:Rotenone/Antimycin A (ETC shutoff).

  • Readout: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

Interpretation Criteria:

  • True Uncoupler: Immediate spike in OCR (similar to FCCP) without a drop in ECAR.

  • ETC Inhibitor: Drop in OCR (similar to Rotenone).

  • Null: No change in OCR.

Expert Insight: If 2-Cl-5-OH-BZA increases OCR, it confirms the "uncoupling" mechanism. This is often the "off-target" effect that explains broad-spectrum antiviral activity in this chemical class.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical binding to a specific protein target (e.g., SARS-CoV-2 Mpro or a host kinase) in a complex cellular environment, ruling out non-specific toxicity.

Methodology:

  • Treatment: Treat live cells (or lysate) with 2-Cl-5-OH-BZA (10 µM) or DMSO (Vehicle) for 1 hour.

  • Thermal Challenge: Aliquot samples into PCR tubes and heat to a gradient (40°C to 70°C) for 3 minutes.

  • Lysis & Separation: Lyse cells (freeze-thaw). Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using an antibody for the specific target of interest.

Self-Validating Check:

  • If the target protein remains soluble at higher temperatures in the treated group compared to DMSO, thermal stabilization has occurred.

  • Control: Use a known binder (e.g., Staurosporine for kinases) to validate the assay window.

Exclusion of PAINS (Pan-Assay Interference)

Hydroxybenzamides can form aggregates that sequester proteins non-specifically. You must perform a detergent-based counter-screen.

Protocol:

  • Run the primary enzymatic assay (e.g., Protease inhibition).

  • Add 0.01% Triton X-100 or 0.05% Tween-20 to the buffer.

  • Result Analysis:

    • If IC50 shifts significantly (e.g., from 1 µM to >50 µM) upon adding detergent, 2-Cl-5-OH-BZA is likely a promiscuous aggregator (False Positive).

    • If IC50 remains stable, the mechanism is likely specific.

References

  • Jurgeit, A., et al. (2012). "Niclosamide is a proton carrier and targets acidic endosomes with broad antiviral effects." PLoS Pathogens. Link

  • Needham, D., et al. (2022). "Modulating the Mechanism of Action of Niclosamide for COVID-19." Pharmaceuticals.[1] Link

  • Dahabieh, M. S., et al. (2015). "Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Disruption by 5-Chloro-2-Hydroxybenzamide." Toxicology in Vitro. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "5-Chloro-2-hydroxybenzamide (Isomer Benchmark)." National Center for Biotechnology Information. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.